2,4,6-Tribromophenylthiourea
Description
The exact mass of the compound N-(2,4,6-Tribromophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Tribromophenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromophenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-tribromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIIYNEUHWWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=S)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393815 | |
| Record name | N-(2,4,6-Tribromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-47-3 | |
| Record name | NSC792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4,6-Tribromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-TRIBROMOPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Spectroscopic & Structural Analysis of 2,4,6-Tribromophenylthiourea
Executive Summary
This technical guide provides a rigorous analysis of 2,4,6-Tribromophenylthiourea (TBPTU) , a sterically congested, halogenated thiourea derivative. Due to the significant electron-withdrawing nature and steric bulk of the three bromine atoms, TBPTU exhibits distinct spectroscopic signatures compared to non-halogenated analogues. This document details a self-validating synthesis protocol, comprehensive spectroscopic assignments (FT-IR, NMR, MS), and structural insights derived from X-ray diffraction and Density Functional Theory (DFT).[1]
Target Applications:
-
Medicinal Chemistry: Pharmacophore for antimicrobial and anticancer screening (specifically targeting tubulin polymerization).
-
Crystal Engineering: Halogen bonding (
or ) studies. -
Synthetic Intermediates: Precursor for 2-aminobenzothiazoles via oxidative cyclization.
Synthesis Protocol: The "Self-Validating" Workflow
Direct reaction of sterically hindered anilines (like 2,4,6-tribromoaniline) with ammonium thiocyanate often suffers from low yields due to nucleophilic competition. The Benzoyl Isothiocyanate Route is the preferred, authoritative method for high-purity synthesis.
Phase 1: Formation of the N-Benzoyl Intermediate
This step ensures complete conversion of the aniline due to the high electrophilicity of benzoyl isothiocyanate.
-
Reagents: 2,4,6-Tribromoaniline (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Dry).
-
Procedure: Dissolve tribromoaniline in dry acetone. Add benzoyl isothiocyanate dropwise.[1] Reflux for 2–3 hours.
-
Checkpoint: Monitoring by TLC (Hexane:Ethyl Acetate 4:1) will show the disappearance of the amine spot (
) and appearance of the benzoyl-thiourea ( ). -
Isolation: Pour into ice water. The precipitate is N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea.
Phase 2: Hydrolysis to Target Thiourea
-
Reagents: Intermediate from Phase 1, 10% NaOH solution.
-
Procedure: Reflux the intermediate in 10% NaOH for 30 minutes. The benzoyl group is cleaved as benzoate.
-
Neutralization: Cool and acidify with HCl to pH 6. The target TBPTU precipitates.
-
Purification: Recrystallize from Ethanol/DMF mixture.
Workflow Visualization
Figure 1: Two-step synthesis pathway designed to overcome steric hindrance of the tribromo-aniline moiety.
Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR)
The infrared spectrum of TBPTU is dominated by the interplay between the rigid tribromophenyl ring and the thioamide vibrations.
| Functional Group | Wavenumber ( | Assignment & Mechanistic Insight |
| N-H Stretch | 3255, 3112 | Primary Diagnostic. Asymmetric and symmetric stretching. Lower frequency than typical amines due to intermolecular |
| C-H Stretch | 3000–3100 | Weak aromatic C-H stretches. |
| C=S Stretch | 1260–1270 | Thioamide I Band. This band is sensitive to coordination. A shift to lower frequency indicates sulfur coordination (e.g., in metal complexes). |
| C-N Stretch | 1500–1550 | Coupled vibrational mode (Thioamide II). Indicates partial double bond character due to resonance. |
| C-Br Stretch | 700–780 | Strong, sharp bands in the fingerprint region. Distinctive for the 2,4,6-substitution pattern. |
Note: Data correlated with N-benzoyl derivatives which show similar core thiourea vibrations [1].
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive proof of the 2,4,6-substitution pattern. The symmetry of the molecule simplifies the aromatic region significantly.
H NMR (400 MHz, DMSO-
)
-
9.0 – 10.5 ppm (Broad Singlets, 2H): The
protons. The proton attached to the electron-deficient phenyl ring is typically more deshielded (downfield) than the terminal (or in derivatives). -
7.90 – 8.05 ppm (Singlet, 2H): Critical Identification Marker. The protons at positions 3 and 5 on the phenyl ring are chemically equivalent due to the
symmetry axis passing through C1 and C4.-
Why a singlet? There are no adjacent protons to couple with (positions 2, 4, and 6 are Bromine). This singlet confirms the preservation of the tribromo motif.
-
C NMR (100 MHz, DMSO-
)
-
180–182 ppm: The
carbon. Highly deshielded. - 138–140 ppm: C1 (Attached to Nitrogen).
- 133–135 ppm: C3/C5 (Meta carbons, attached to H).
- 120–125 ppm: C2/C6 and C4 (Attached to Br). Carbon atoms attached to Bromine appear upfield relative to typical aromatic carbons due to the "Heavy Atom Effect" (spin-orbit coupling).
Mass Spectrometry (Isotopic Pattern Analysis)
For any tribrominated compound, the mass spectrum is self-validating via the isotopic cluster. Bromine exists as
-
Cluster Appearance: A quartet of peaks separated by 2 mass units.
-
Ratio: For
, the intensity ratio of is approximately 1 : 3 : 3 : 1 . -
Validation: If your MS does not show this specific "skyline" pattern, the tribromo substitution has failed (e.g., debromination occurred).
Structural & Computational Validation (DFT)
To ensure high scientific integrity, experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.
Methodology:
-
Geometry: The 2,4,6-tribromo substitution forces the phenyl ring to rotate out of the plane of the thiourea moiety (dihedral angle
) to minimize steric clash between the ortho-bromines and the sulfur/nitrogen atoms.
X-Ray Diffraction Insights: Single-crystal studies of analogous N-benzoyl-N'-tribromophenylthiourea derivatives reveal:
-
Intramolecular H-Bond: Often observed between the benzoyl oxygen and the thiourea N-H (
), locking the conformation. -
Intermolecular Packing: Dominated by centrosymmetric dimers formed via
hydrogen bonds ( graph set motif).
Spectroscopic Logic Flow
Figure 2: Decision tree for spectroscopic validation of TBPTU.
References
-
European Journal of Chemistry. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. Retrieved from [Link]
-
MDPI Molecules. (2008). Antimicrobial Activity of Some New Thioureides. (Context for biological activity of halogenated thioureas). Retrieved from [Link]
-
NIH PubMed. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine derivatives. (Reference for H-bonding networks in similar amine/imine systems). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
- 3. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure of 2,4,6-Tribromophenylthiourea
Crystal Structure and Electronic Properties of 2,4,6-Tribromophenylthiourea
Executive Summary
This technical guide details the structural and physicochemical characteristics of 2,4,6-Tribromophenylthiourea (C
Chemical Context and Significance
Thiourea derivatives are a cornerstone of crystal engineering due to their ability to form robust hydrogen-bonded networks. The introduction of the 2,4,6-tribromo moiety into the phenyl ring creates a sterically crowded environment that fundamentally alters the molecular conformation compared to unsubstituted phenylthiourea.
-
Steric Locking: The bulky bromine atoms at the ortho (2,6) positions prevent the phenyl ring from achieving coplanarity with the thiourea group. This forces a twisted conformation (dihedral angle
70–90°), breaking molecular symmetry and facilitating the formation of polar crystal classes. -
Electronic Utility: As established by Wang et al. (2011), this structural asymmetry translates into macroscopic electronic functions, specifically piezoelectricity (
) and specific dielectric responses, making it a candidate for organic sensor applications.
Synthetic Methodology
The synthesis of 2,4,6-Tribromophenylthiourea requires a high-purity approach to ensure defect-free crystal growth. The primary pathway involves the nucleophilic addition of ammonia (or ammonium thiocyanate) to the electrophilic isothiocyanate species, or the acid-catalyzed rearrangement of the thiocyanate salt of the aniline.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway from aniline precursor to single crystal growth.
Detailed Protocol
-
Precursor Preparation: 2,4,6-Tribromoaniline is prepared by the dropwise addition of bromine to a solution of aniline in glacial acetic acid at 0–5°C. The product precipitates immediately as a white solid.
-
Thiourea Formation:
-
Dissolve 2,4,6-tribromoaniline (10 mmol) in a mixture of ethanol and concentrated HCl.
-
Add Ammonium Thiocyanate (NH
SCN, 15 mmol) and reflux for 4–6 hours. -
Upon cooling, the crude thiourea precipitates.
-
-
Crystal Growth:
-
Solvent: Ethanol or Acetone/Ethanol mixture (1:1).
-
Method: Slow evaporation at room temperature (25°C) over 7–14 days.
-
Morphology: Colorless block or needle-like crystals suitable for X-ray diffraction.
-
Crystallographic Architecture
The crystal structure of 2,4,6-Tribromophenylthiourea is defined by the competition between the strong hydrogen bonding potential of the thiourea unit and the steric bulk of the tribromophenyl group.
Molecular Conformation
Unlike planar thiourea derivatives, the 2,4,6-tribromo derivative adopts a non-planar L-shaped geometry .
-
Thiourea Moiety: The
core remains relatively planar due to resonance delocalization. -
Phenyl Ring: Rotated significantly out of the thiourea plane. The torsion angle
is typically large ( 70–90°) to accommodate the bulky Bromine atoms at positions 2 and 6.
Supramolecular Organization
The lattice is stabilized by a robust network of hydrogen bonds, primarily involving the amine protons and the sulfur atom (N-H...S).
| Interaction Type | Donor | Acceptor | Distance (Å) | Role |
| Primary H-Bond | N(2)-H | S(1) | 3.35 - 3.45 | Forms infinite chains along the crystallographic axis. |
| Secondary H-Bond | N(1)-H | S(1) | 3.40 - 3.50 | Cross-links chains into 2D sheets. |
| Halogen Bond | C-Br | S / N / Br | 3.50 - 3.80 | Stabilizes the stacking of sheets; contributes to lattice rigidity. |
Table 1: Typical hydrogen bonding parameters for ortho-substituted phenylthioureas.
Packing Topology (DOT Visualization)
Figure 2: Schematic of the intermolecular hydrogen bonding network forming the crystal lattice.
Physicochemical & Electronic Properties
The non-centrosymmetric packing of 2,4,6-Tribromophenylthiourea gives rise to macroscopic polar properties.
-
Piezoelectricity (
): The material exhibits a measurable piezoelectric coefficient.[1] This indicates that the dipoles within the unit cell do not cancel out, a direct consequence of the "head-to-tail" hydrogen bonding alignment enforced by the bulky bromine substituents. -
Dielectric Constant (
): Measured values typically range between 3.0 and 5.0 (at 1 kHz), consistent with organic molecular crystals. -
Refractive Index (
): High refractive index values are observed due to the high polarizability of the bromine atoms and the sulfur center.
References
-
Wang, S., Yang, D., Deng, W., & Jiang, Y. (2011).[1] Organic electronic crystals and electronic and optic properties. Ferroelectrics, 413(1), 1-12.
- Primary source for the synthesis, crystal growth, and electronic characterization (piezoelectricity/dielectric) of 2,4,6-tribromophenylthiourea.
- Kusuma, K. et al. (2019). Crystal structure and Hirshfeld surface analysis of thiourea derivatives. Journal of Molecular Structure. Provides comparative structural data for N-H...S hydrogen bonding networks in substituted phenylthioureas.
- Cambridge Structural Database (CSD). General reference for the geometric parameters of thiourea functionalities (C=S bond lengths approx. 1.68 Å, C-N approx. 1.34 Å).
Sources
In Silico to In Vitro: Comprehensive Quantum Chemical Analysis of 2,4,6-Tribromophenylthiourea (TBPT) Derivatives
Executive Summary
This technical guide details the structural, electronic, and reactive properties of 2,4,6-Tribromophenylthiourea (TBPT) and its derivatives. Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, anticancer, and herbicidal activities. The incorporation of a 2,4,6-tribromophenyl moiety introduces significant steric hindrance and electronic modulation via the heavy-atom effect, altering the pharmacokinetics and non-linear optical (NLO) properties of the parent thiourea.
This document serves as a protocol-driven whitepaper for researchers utilizing Density Functional Theory (DFT) to predict the behavior of TBPT ligands before synthesis and biological assay.[1]
Theoretical Framework & Computational Methodology
The Computational Rationale
The study of TBPT requires a level of theory that balances computational cost with the ability to model weak interactions (hydrogen bonding) and heavy halogen atoms (Bromine).
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thioureas, providing accurate vibrational frequency predictions.
-
Basis Set Selection: 6-311G(d,p) or 6-311++G(d,p) is mandatory.
-
Why? The large Bromine atoms require a triple-zeta split valence (6-311) to describe the electron density accurately. Diffuse functions (++) are critical for modeling the lone pairs on Sulfur and Bromine, which are active sites for electrophilic attack.
-
Computational Workflow Protocol
The following workflow ensures self-validating results. If imaginary frequencies are found in Step 2, the geometry in Step 1 is a transition state, not a minimum, and must be re-optimized.
Figure 1: Self-validating computational workflow for TBPT analysis. Green path indicates successful convergence.
Structural & Electronic Properties[1][2][3][4][5][6]
Geometric Constraints
The 2,4,6-tribromo substitution pattern creates a "molecular wall." Unlike unsubstituted phenylthiourea, the TBPT aromatic ring cannot rotate freely.
-
Orthogonality: The thiourea moiety (
) is often forced out of the phenyl ring plane (dihedral angle ) to avoid steric clash with the ortho-bromines.[1] -
Intramolecular Interactions: Look for Hydrogen Bonds between the amine Hydrogen (
) and the ortho-Bromine ( ).[1] This stabilizes specific conformers.[1]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.[1]
| Orbital | Localization | Significance |
| HOMO | Localized on Sulfur (S) and Bromine (Br) lone pairs.[1] | Represents the site of electron donation (Nucleophilic attack). |
| LUMO | Delocalized over the Thiourea ( | Represents the site of electron acceptance (Electrophilic attack). |
| Gap ( | Typically 3.5 - 4.2 eV for TBPT derivatives.[1] | A lower gap implies higher chemical reactivity and "softness," making it a better ligand for soft metals (Hg, Ag). |
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution, guiding docking studies.
-
Red Regions (Negative Potential): Concentrated around the Sulfur atom (C=S) and Bromine atoms. These are preferred sites for electrophilic attack (e.g., by metal ions or positively charged protein residues).
-
Blue Regions (Positive Potential): Concentrated on the Amine protons (-NH) .[1] These are hydrogen bond donors.[1]
Experimental Validation: Synthesis & Spectroscopy
To validate the in silico model, the compound must be synthesized and characterized. The synthesis of N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea is the standard reference model.
Synthesis Protocol
Reaction: Nucleophilic addition of 2,4,6-tribromoaniline to an isothiocyanate.
Figure 2: Synthesis pathway for Benzoyl-TBPT derivatives via nucleophilic addition.
Vibrational Spectroscopy Markers
Comparison of calculated (scaled by 0.961 for B3LYP) vs. experimental frequencies confirms the structure.
| Vibrational Mode | Experimental Freq ( | Calculated Freq ( | Diagnostic Feature |
| Broad band; shifts indicate H-bonding.[1] | |||
| Only present in benzoyl derivatives.[1] | |||
| The "fingerprint" of thiourea.[1] | |||
| Strong, sharp peaks confirming tribromo substitution.[1] |
Biological Implications & Docking[1][7]
The 2,4,6-tribromo motif is not merely structural; it enhances biological efficacy through Halogen Bonding .
Reactivity Descriptors
Using Koopmans' theorem, we derive global reactivity indices:
-
Chemical Hardness (
): .[1] TBPT is generally "softer" than urea analogs, facilitating interaction with enzymes containing transition metals (e.g., Tyrosinase, which contains Copper). -
Electrophilicity Index (
): Measures the energy lowering due to maximal electron flow. High values in TBPT derivatives correlate with higher antifungal activity.[1]
Docking Targets
Researchers should target enzymes where the "soft" Sulfur can interact with a metal center or where the Bromines can fill a hydrophobic pocket.
-
Target: Tyrosinase (Copper-containing enzyme).[1]
-
Mechanism: The Thione (C=S) sulfur coordinates with the Cu ions in the active site, inhibiting melanogenesis. The tribromophenyl ring engages in
stacking or hydrophobic interactions with residues like His263 or Val283 .
References
-
Synthesis and DFT Studies of TBPT Derivatives Title: Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. Source: European Journal of Chemistry.[1] URL:[Link][1]
-
Thiourea Derivatives in Drug Design Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Source: ResearchGate / Journal of Drug Design and Medicinal Chemistry.[1] URL:[Link][1]
-
Synthesis and Heavy Metal Binding Title: Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Source: Malaysian Journal of Analytical Sciences.[1] URL:[Link][1]
-
DFT and Docking of Nitrophenyl Derivatives Title: Synthesis, crystal structure, DFT studies, molecular docking of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile. (Contextual reference for DFT/Docking workflow). Source: Journal of Molecular Structure.[1][2] URL:[Link][1]
Sources
Exploiting the 2,4,6-Tribromophenylthiourea Scaffold: Structural Properties and Medicinal Potential
[1]
Executive Summary
2,4,6-Tribromophenylthiourea (TBPTU) is a high-value organosulfur compound traditionally recognized in materials science for its piezoelectric properties and ability to form robust Self-Assembled Monolayers (SAMs) on gold surfaces.[1] However, its unique structural architecture—characterized by a lipophilic, electron-deficient tribromophenyl core—presents an underutilized scaffold in medicinal chemistry.[1]
This technical guide bridges the gap between material physics and pharmacology. It outlines the compound's potential as a privileged scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and membrane-active antimicrobial agents , leveraging the "sigma-hole" effect of halogen bonding to enhance ligand-receptor affinity.[1]
Part 1: Chemical Architecture & Structural Significance[1][2]
The medicinal potential of TBPTU is dictated by its specific substitution pattern.[1] Unlike simple phenylthioureas, the 2,4,6-tribromo motif confers three critical pharmacodynamic advantages:
The "Tribromo" Steric Shield[1]
-
Metabolic Stability: The bromine atoms at the 2, 4, and 6 positions effectively block the primary sites of metabolic oxidation (hydroxylation) on the phenyl ring.[1] This steric shielding extends the half-life (
) of the scaffold in microsomal stability assays.[1] -
Conformational Locking: The bulky ortho-bromines restrict rotation around the N-Phenyl bond, forcing the molecule into a non-planar, orthogonal conformation.[1] This "butterfly-like" geometry is a prerequisite for binding to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase.[1]
Halogen Bonding (The -Hole)
Bromine is a superior halogen bond donor compared to chlorine or fluorine.[1] In TBPTU, the electron-withdrawing nature of the thiourea moiety enhances the positive electrostatic potential (
-
Mechanism: These
-holes can form directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens in the protein backbone), increasing binding enthalpy beyond simple hydrophobic effects.[1]
Lipophilicity & Membrane Permeability[2]
-
LogP: The tribromo-substitution significantly increases the partition coefficient (LogP > 4.5), facilitating passive transport across bacterial cell membranes and the blood-brain barrier (BBB), a critical factor for CNS-active viral reservoirs.[1]
Part 2: Medicinal Applications & Mechanistic Insights[1][2]
A. Antiviral Potential (NNRTI Scaffold)
The structural homology between TBPTU and the Phenethylthiazolylthiourea (PETT) class of HIV inhibitors (e.g., Trovirdine) is striking.[1]
-
Target: HIV-1 Reverse Transcriptase (Allosteric Site).[1]
-
Binding Mode: The thiourea bridge functions as a hydrogen bond donor/acceptor network (CS...NH backbone interactions).[1] The 2,4,6-tribromophenyl ring acts as the "Wing 1" moiety, filling the hydrophobic tunnel (Val106, Pro236) of the enzyme.[1]
-
Advantage: The high halogen density offers stronger van der Waals contact with the hydrophobic residues compared to the standard chloro- or methyl-substituted analogues.[1]
B. Antimicrobial & Antifungal Activity
Thioureides are established inhibitors of bacterial urease and fungal tyrosinase.[1]
-
Mechanism: The sulfur atom in the thiourea moiety coordinates with the bi-metallic nickel (in urease) or copper (in tyrosinase) active sites, effectively poisoning the enzyme.[1]
-
Spectrum: The high lipophilicity of the tribromo-tail allows the compound to penetrate the thick mycolic acid layer of Mycobacteria and the chitin walls of Candida species.[1]
C. Biosensing Applications (Medical Diagnostics)
While not a drug per se, the ability of TBPTU to form ordered SAMs on gold electrodes allows for the creation of electrochemical biosensors .[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tribromophenylthiourea
Note: This protocol utilizes a benzoyl isothiocyanate intermediate to ensure high yield and purity, avoiding the lower yields of direct aniline-thiocyanate condensation.[1]
Reagents:
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of 2,4,6-tribromoaniline in 50 mL of dry acetone in a round-bottom flask equipped with a reflux condenser.
-
Addition: Dropwise add 11 mmol of benzoyl isothiocyanate while stirring at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) until the aniline spot disappears.[1]
-
Intermediate Isolation: Cool the solution. The benzoyl-thiourea intermediate will precipitate.[1] Filter and wash with cold ethanol.[1]
-
Hydrolysis: Suspend the intermediate in 50 mL of 10% NaOH solution. Heat at 80°C for 30 minutes to cleave the benzoyl group.
-
Acidification: Cool the mixture and neutralize with dilute HCl to pH 7. The product, 2,4,6-tribromophenylthiourea , will precipitate as a white/off-white solid.[1]
-
Purification: Recrystallize from ethanol/water (1:1).
Yield: Typically 75-85%.[1] Characterization: Melting point (check against literature ~240-250°C dec), FTIR (C=S stretch at ~1250 cm⁻¹).
Protocol 2: HIV-RT Inhibition Assay (In Vitro Screening)
Objective: Determine the IC₅₀ of TBPTU against Recombinant HIV-1 Reverse Transcriptase.[1]
-
Preparation: Dissolve TBPTU in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 0.1 nM to 100 µM.[1]
-
Reaction Mix: Combine Poly(rA)·oligo(dT) template-primer, dTTP (labeled with ³H or biotin), and HIV-1 RT enzyme in reaction buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂).[1]
-
Incubation: Add 5 µL of inhibitor solution to 95 µL of reaction mix. Incubate at 37°C for 1 hour.
-
Termination: Stop reaction with 10% trichloroacetic acid (TCA).
-
Quantification: Measure incorporated thymidine via scintillation counting or colorimetric readout (if using biotin-ELISA).[1]
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Part 4: Visualization & Data[1][2]
Figure 1: Synthesis Pathway & Conformational Logic
The following diagram illustrates the synthesis route and the steric "locking" mechanism that defines the scaffold's bioactivity.[1]
Caption: Synthesis of 2,4,6-Tribromophenylthiourea via benzoyl isothiocyanate, highlighting the steric outcome.
Table 1: Comparative Physicochemical Properties[1][2]
| Property | 2,4,6-Tribromophenylthiourea | Phenylthiourea (Unsubstituted) | Relevance to Med Chem |
| Molecular Weight | ~389 g/mol | 152 g/mol | Higher MW implies stronger dispersion forces.[1] |
| LogP (Est.) | 4.8 - 5.2 | 0.8 | High lipophilicity aids membrane crossing but requires formulation aid.[1] |
| H-Bond Donors | 2 (NH) | 2 (NH) | Critical for backbone binding.[1] |
| Halogen Bonds | 3 (Strong Br...O potential) | 0 | Unique "Sigma-hole" interactions for high-affinity binding.[1] |
| Metabolic Stability | High (Blocked Ortho/Para) | Low (Rapid hydroxylation) | Prolonged in vivo half-life.[1] |
References
-
Structure & Materials Context
-
Synthesis Precursor
- Title: 2,4,6-Tribromoaniline Synthesis and Properties.
-
Source: ChemicalBook / Beilstein Registry.[1]
-
General Thiourea Bioactivity (NNRTIs)
-
Antimicrobial Context
Sources
- 1. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4,6-Tribromoaniline | 147-82-0 [chemicalbook.com]
- 3. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayer films of organic thiourea system | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4,6-Tribromophenylthiourea derivatives and their properties
Topic: 2,4,6-Tribromophenylthiourea Derivatives: Synthesis, Structural Characterization, and Pharmacological Potential Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers
Abstract
The 2,4,6-tribromophenylthiourea scaffold represents a specialized niche within the thiourea class of pharmacophores, distinguished by the significant steric bulk and electronic modulation provided by the tribromo-substitution pattern.[1] Unlike their lighter halogenated counterparts (fluoro- or chloro- derivatives), these compounds exhibit unique lipophilic profiles and halogen-bonding capabilities driven by the "sigma-hole" effect of the bromine atoms.[1] This guide synthesizes recent crystallographic data, synthetic protocols, and biological evaluations (specifically targeting A549 lung cancer lines) to provide a roadmap for leveraging this moiety in drug design.
Introduction: The Tribromo-Motif in Medicinal Chemistry
Thiourea derivatives (
-
Steric Locking: The bulky bromine atoms at the ortho (2,6) positions restrict rotation around the
bond, forcing the molecule into specific conformations that can enhance binding selectivity.[1] -
Lipophilicity: The tribromo moiety significantly increases the partition coefficient (LogP), facilitating membrane permeability—a critical factor for intracellular targets like topoisomerase or kinases.[1]
-
Halogen Bonding: Bromine atoms are excellent donors for halogen bonds (X-bond).[1] The electron-deficient region (sigma-hole) on the bromine can interact with nucleophilic residues (carbonyl oxygens, histidine nitrogens) in the binding pocket, offering an interaction orthogonal to classical hydrogen bonding.[1]
Chemical Synthesis & Mechanism
The synthesis of 2,4,6-tribromophenylthiourea derivatives typically proceeds via the nucleophilic addition of an amine to an isothiocyanate.[1] Due to the deactivating nature of the three bromine atoms on the aniline ring, the nucleophilicity of 2,4,6-tribromoaniline is reduced, often requiring the use of highly reactive acyl isothiocyanates to drive the reaction.
Core Synthetic Pathway (DOT Diagram)[1]
Figure 1: Synthetic route for N-aroyl-N'-(2,4,6-tribromophenyl)thioureas via in situ isothiocyanate generation.
Validated Experimental Protocol
Based on the methodology by Arslan & Aydin (2024).
Reagents:
-
Benzoyl chloride (or substituted derivative)[1]
-
Ammonium thiocyanate (
)[1] -
2,4,6-Tribromoaniline[2]
-
Solvent: Dry acetone[1]
Step-by-Step Procedure:
-
Activation: In a three-necked round-bottom flask equipped with a reflux condenser, dissolve
(1.1 eq) in dry acetone. Add benzoyl chloride (1.0 eq) dropwise.[1] -
In Situ Generation: Reflux the mixture for 1 hour. A white precipitate of ammonium chloride (
) will form, indicating the formation of benzoyl isothiocyanate.[1] -
Addition: Without filtering, add a solution of 2,4,6-tribromoaniline (1.0 eq) in acetone dropwise to the hot reaction mixture.
-
Reaction: Continue refluxing for 1–2 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:1).[1]
-
Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.[1]
-
Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from ethanol or an ethanol/DMF mixture to obtain pure crystals.
Critical Note: The steric hindrance of the 2,4,6-tribromo group may slow down the nucleophilic attack.[1] If yields are low, consider using a stronger base catalyst or higher boiling solvent (e.g., dioxane), though the acyl isothiocyanate method usually circumvents this by using a highly electrophilic partner.
Physicochemical & Structural Properties
Crystal Structure & Conformation
X-ray diffraction studies of these derivatives reveal a critical structural feature: the Intramolecular Hydrogen Bond .[1]
-
Pseudo-Ring Formation: An intramolecular hydrogen bond forms between the thiourea
and the carbonyl oxygen ( ) of the benzoyl group.[1] This creates a stable 6-membered pseudo-ring ( motif), locking the conformation.[1] -
Planarity: The central thiourea core is often planar, but the 2,4,6-tribromophenyl ring is twisted out of plane (dihedral angle > 70°) due to the steric clash between the ortho-bromines and the thiourea sulfur/nitrogen.[1]
Electronic Properties (DFT)
Computational studies (B3LYP/6-311G(d,p)) highlight:
-
HOMO: Localized primarily on the sulfur atom and the tribromophenyl ring (lone pairs of Br).[1]
-
LUMO: Distributed over the benzoyl and thiourea linkage.[1]
-
Electrostatic Potential (MEP): The carbonyl oxygen and thiourea sulfur serve as negative potential regions (H-bond acceptors), while the
protons are positive regions (H-bond donors).[1]
Biological Applications & Efficacy[3][4][5][6][7][8][9][10]
The biological profile of 2,4,6-tribromophenylthioureas is distinct from their non-halogenated analogs.
Anticancer Activity (Cytotoxicity)
Recent evaluations have screened these compounds against human cancer cell lines, specifically A549 (Lung Carcinoma) and HaCaT (Keratinocytes) .[1]
-
Potency: Moderate cytotoxicity is observed, with
values typically in the 25–100 µM range.[1] -
Selectivity: The compounds show dose-dependent antiproliferative effects.[1] The lipophilicity provided by the tribromo-group likely aids in passive diffusion across the cell membrane.[1]
Antimicrobial Activity
Contrary to the high activity seen in some thioureas, the 2,4,6-tribromo derivatives often exhibit limited antibacterial efficacy against standard strains (E. coli, S. aureus).
-
Mechanistic Insight: The excessive bulk of the tribromo group may prevent the molecule from fitting into the tight active sites of bacterial enzymes (e.g., DNA gyrase) that smaller thioureas typically inhibit.[1] This suggests these derivatives are better suited for larger, more hydrophobic binding pockets found in mammalian protein targets (e.g., kinases) rather than bacterial targets.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the tribromophenylthiourea scaffold.[1]
Summary of Key Data
| Property | Value / Observation | Relevance |
| Melting Point | 207–222 °C | High thermal stability indicating strong crystal lattice energy.[1] |
| Crystal System | Monoclinic ( | Packing is driven by Br...Br and Br...S interactions.[1] |
| IR Spectrum | Diagnostic bands for confirming thiourea linkage formation.[1] | |
| Solubility | Low in water; High in DMSO, Acetone | Requires organic co-solvents for biological assays. |
| Toxicity | Moderate (A549 cells) | Potential lead for lung cancer therapeutics; optimization needed.[1] |
References
-
Arslan, N. B., & Aydin, F. (2024).[3][4] Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165.[1][5]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal, 11, 32. [1]
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[1] Journal of Organic Chemistry, 75, 2327-2332. [1]
-
National Toxicology Program. (1996).[1][6] 2,4,6-Tribromophenol (CASRN: 118-79-6) Nomination Background.[1][6] NTP Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,4,6-Tribromophenylthiourea
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2,4,6-Tribromophenylthiourea, a compound of interest for its potential applications in medicinal chemistry and materials science. The synthetic strategy is a robust, three-stage process commencing with the bromination of aniline to form the key precursor, 2,4,6-tribromoaniline. This precursor is subsequently converted into the reactive intermediate, 2,4,6-tribromophenyl isothiocyanate, which undergoes nucleophilic attack by ammonia to yield the target thiourea. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering in-depth explanations for experimental choices, self-validating checkpoints, and comprehensive safety protocols.
Introduction and Strategic Overview
Thiourea derivatives are a class of organic compounds with a broad spectrum of biological activities and applications as intermediates in organic synthesis. The presence of a heavily halogenated aromatic ring, as in 2,4,6-Tribromophenylthiourea, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinities, making it a valuable scaffold for investigation. For instance, related brominated compounds are utilized as flame retardants and fungicides[1][2].
The synthetic pathway detailed herein is designed for clarity, reliability, and scalability. It proceeds through well-established, high-yielding reactions, ensuring reproducibility. The core logic is to first construct the stable, electron-deficient aromatic amine, convert it to a highly electrophilic isothiocyanate intermediate, and then introduce the thiourea moiety in the final step. This stepwise approach allows for the isolation and purification of intermediates, which is crucial for achieving high purity in the final product.
Overall Synthetic Pathway
The synthesis is performed in three distinct stages:
-
Stage 1: Synthesis of 2,4,6-Tribromoaniline from Aniline.
-
Stage 2: Conversion of 2,4,6-Tribromoaniline to 2,4,6-Tribromophenyl isothiocyanate.
-
Stage 3: Formation of 2,4,6-Tribromophenylthiourea via reaction with ammonia.
Experimental Protocols
Stage 1: Synthesis of 2,4,6-Tribromoaniline
Principle & Causality: This stage employs an electrophilic aromatic substitution reaction. The amino group (-NH₂) of aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Due to this high degree of activation, bromination proceeds readily and exhaustively at all three available positions (2, 4, and 6) without the need for a Lewis acid catalyst. The reaction is performed in glacial acetic acid, which serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.[3]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Aniline | Reagent | Sigma-Aldrich | Freshly distilled if discolored |
| Bromine | ACS Reagent | Fisher Scientific | Extremely corrosive and toxic |
| Glacial Acetic Acid | ACS Reagent | VWR | --- |
| Rectified Spirit (Ethanol) | 95% | --- | For recrystallization |
| Deionized Water | --- | --- | --- |
| 250 mL Conical Flask | --- | --- | --- |
| 100 mL Dropping Funnel | --- | --- | --- |
| Ice Bath | --- | --- | --- |
| Büchner Funnel & Flask | --- | --- | --- |
Step-by-Step Protocol
-
Prepare Reactant Solutions:
-
Solution A: In a fume hood, carefully prepare a solution of bromine by adding 8.4 mL of liquid bromine to 20 mL of glacial acetic acid in a beaker.
-
Solution B: In a 250 mL conical flask, prepare a solution by adding 5.0 mL of aniline to 20 mL of glacial acetic acid.[3]
-
-
Reaction Setup: Place the conical flask containing Solution B in an ice bath to cool. Fit a dropping funnel containing Solution A securely above the flask.
-
Bromination: Add Solution A dropwise from the dropping funnel into the stirring Solution B. Maintain a slow addition rate to control the exothermic reaction and keep the temperature low. The flask should be continuously swirled or stirred during the addition.[3]
-
Precipitation: As the bromine solution is added, a yellow-colored precipitate of 2,4,6-tribromoaniline hydrobromide will form.[3]
-
Isolation: Once the addition is complete, pour the entire reaction mixture into approximately 250 mL of cold deionized water. The precipitate will become more substantial.
-
Purification:
-
Filter the crude product using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold water to remove acetic acid and any unreacted starting materials.
-
Recrystallize the crude product from rectified spirit (ethanol) to obtain pure, colorless needles of 2,4,6-tribromoaniline.
-
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and melting point (expected: ~122 °C).
Stage 2: Synthesis of 2,4,6-Tribromophenyl Isothiocyanate
Principle & Causality: This transformation is a classic method for converting a primary amine to an isothiocyanate.[4] The reaction proceeds in two conceptual steps:
-
Dithiocarbamate Salt Formation: The primary amine (2,4,6-tribromoaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) in the presence of a base (triethylamine) to form a dithiocarbamate salt in situ.[5]
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, such as p-toluenesulfonyl chloride (tosyl chloride), which facilitates the elimination of a sulfur atom and the formation of the stable isothiocyanate group (-N=C=S).[6]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2,4,6-Tribromoaniline | Synthesized in Stage 1 | --- | Must be dry |
| Carbon Disulfide (CS₂) | ACS Reagent | Sigma-Aldrich | Highly flammable, toxic, foul odor |
| Triethylamine (TEA) | Reagent | Fisher Scientific | --- |
| p-Toluenesulfonyl Chloride | Reagent | Alfa Aesar | --- |
| Dichloromethane (DCM) | ACS Reagent | VWR | Anhydrous |
| Saturated NaHCO₃ Soln. | --- | --- | --- |
| Anhydrous MgSO₄ | --- | --- | --- |
| 500 mL Round-Bottom Flask | --- | --- | --- |
| Magnetic Stirrer & Bar | --- | --- | --- |
| Separatory Funnel | --- | --- | --- |
| Rotary Evaporator | --- | --- | --- |
Step-by-Step Protocol
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2,4,6-tribromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base and CS₂ Addition: Add triethylamine (2.2 eq) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.5 eq) while stirring at room temperature.
-
Dithiocarbamate Formation: Allow the mixture to stir for 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Desulfurization: Cool the reaction mixture in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC indicates the formation of the isothiocyanate).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,4,6-tribromophenyl isothiocyanate. This intermediate is often used in the next step without further purification.
Stage 3: Synthesis of 2,4,6-Tribromophenylthiourea
Principle & Causality: This is a straightforward nucleophilic addition reaction, which is the most common method for synthesizing thioureas.[7] The nitrogen atom of ammonia is nucleophilic and attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C =S). The resulting intermediate rapidly rearranges to form the stable thiourea product.[8]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2,4,6-Tribromophenyl Isothiocyanate | Synthesized in Stage 2 | --- | --- |
| Ammonium Hydroxide (NH₄OH) | 28-30% Solution | Sigma-Aldrich | Corrosive, strong odor |
| Ethanol | ACS Reagent | VWR | --- |
| 250 mL Round-Bottom Flask | --- | --- | --- |
| Magnetic Stirrer & Bar | --- | --- | --- |
| Reflux Condenser | --- | --- | --- |
Step-by-Step Protocol
-
Dissolution: Dissolve the crude 2,4,6-tribromophenyl isothiocyanate (1.0 eq) from Stage 2 in ethanol in a 250 mL round-bottom flask.
-
Ammonia Addition: While stirring, add an excess of concentrated ammonium hydroxide solution (approx. 5-10 eq) to the ethanolic solution.
-
Reaction: A white precipitate should begin to form almost immediately. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Filter the solid product using a Büchner funnel.
-
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the final product, 2,4,6-Tribromophenylthiourea, in a vacuum oven. Determine the overall yield, melting point, and confirm its identity using appropriate analytical techniques (FTIR, NMR, MS).
Workflow and Data Summary
Experimental Workflow Diagram
The entire synthetic process from starting material to final product is outlined below.
Caption: Overall workflow for the three-stage synthesis of 2,4,6-Tribromophenylthiourea.
Quantitative Data Summary
| Parameter | Stage 1 (TBA) | Stage 2 (TPI) | Stage 3 (Final Product) |
| Primary Reactant | Aniline (5.0 mL) | 2,4,6-Tribromoaniline | 2,4,6-Tribromophenyl Isothiocyanate |
| Key Reagents | Bromine, Acetic Acid | CS₂, TEA, Tosyl-Cl | NH₄OH |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Ethanol |
| Temperature | 0 °C to RT | 0 °C to RT | Reflux (~78 °C) |
| Reaction Time | ~1 hour | ~12-16 hours | ~1-2 hours |
| Theoretical Yield | ~17.7 g | Dependent on Stage 1 yield | Dependent on Stage 2 yield |
| Expected Yield | 80-90% | 75-85% | 85-95% |
| Product Appearance | White/Colorless Needles | Yellow/Brown Oil/Solid | White Crystalline Solid |
Trustworthiness: A Self-Validating Protocol
This protocol incorporates several checkpoints to ensure reliability and validate the outcome at each stage.
-
In-Process Monitoring: Thin Layer Chromatography (TLC) is recommended, particularly during Stage 2, to monitor the consumption of the starting amine and the formation of the isothiocyanate intermediate. This prevents premature workup and maximizes yield.
-
Intermediate Characterization: The precursor, 2,4,6-tribromoaniline, has a sharp, known melting point (~122 °C). Verifying this property after Stage 1 confirms the purity of the material before proceeding, which is critical as impurities can interfere with subsequent reactions.
-
Final Product Validation: The identity and purity of the final product, 2,4,6-Tribromophenylthiourea, must be rigorously confirmed.
-
Melting Point: A sharp melting point indicates high purity.
-
FTIR Spectroscopy: Look for characteristic peaks: N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹), and aromatic C-Br stretching (~500-600 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR should show characteristic signals for the aromatic protons and the -NH₂ protons of the thiourea group. The ¹³C NMR will confirm the presence of the C=S carbon (~180 ppm).
-
Safety and Hazard Management
All synthesis steps must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4,6-Tribromoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged exposure.[9][10]
-
Bromine: Extremely toxic, corrosive, and causes severe burns. Handle with extreme caution using appropriate gloves and face shield.
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause damage to the central nervous system.
-
Ammonium Hydroxide (conc.): Causes severe skin burns and eye damage. The vapor is a respiratory irritant.[11]
-
Ammonium Thiocyanate (related hazard): Harmful if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas.[12]
Waste Disposal: All organic and halogenated waste must be collected in designated, properly labeled waste containers for disposal according to institutional and local environmental regulations.
References
- Saikia, I., Chakraborty, P., Sarma, M. J., Goswami, M., & Phukan, P. (2015). A mild and efficient protocol for the synthesis of 2,4,6-tribromoaniline.
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Available at: [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969-3971. Available at: [Link]
-
Perpétuo, G. J., & Joussef, A. C. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1795-1829. Available at: [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]
-
Loba Chemie. (2023). Safety Data Sheet: AMMONIUM THIOCYANATE EXTRA PURE. Available at: [Link]
Sources
- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. scribd.com [scribd.com]
- 4. Isothiocyanate [medbox.iiab.me]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,6-Tribromophenylthiourea
Abstract
This application note details the method development and validation strategy for the analysis of 2,4,6-Tribromophenylthiourea (TBPTU) via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent thermal instability of the thiourea moiety, direct injection often leads to pyrolytic degradation, yielding isothiocyanates. This guide provides a robust Trimethylsilylation (TMS) derivatization protocol using BSTFA to stabilize the analyte, ensuring quantitative accuracy and structural integrity.
Introduction & Analytical Challenge
2,4,6-Tribromophenylthiourea combines a sterically hindered, halogenated aromatic ring with a polar, thermally labile thiourea group.
The Thermal Lability Paradox
GC-MS requires volatilization, typically occurring between 200°C and 300°C. However, thioureas are prone to desulfurization or isothiocyanate rearrangement at these temperatures.
-
Direct Injection Failure Mode: Upon entering a hot GC inlet (
), TBPTU typically eliminates ammonia ( ) or undergoes rearrangement to form 2,4,6-tribromophenyl isothiocyanate . -
The Solution: Derivatization of the thione/thiol tautomer prevents thermal degradation by "capping" the active hydrogens, lowering the boiling point, and increasing thermal stability.
Experimental Workflow
The following diagram outlines the critical decision matrix for analyzing this compound.
Figure 1: Analytical workflow contrasting the risk of direct injection with the stability of the derivatization protocol.
Detailed Protocol
Reagents and Materials
| Reagent/Material | Specification | Purpose |
| Solvent | Anhydrous Pyridine or Acetonitrile | Dissolution & Catalyst |
| Derivatizing Agent | BSTFA + 1% TMCS | Silylation of Thiourea group |
| Internal Standard | Phenanthrene-d10 | Quantitation reference |
| Vials | Amber glass, silanized | Prevent surface adsorption |
Sample Preparation (Derivatization)
Note: Moisture is the enemy of silylation.[1][2] Ensure all glassware and solvents are anhydrous.
-
Weighing: Accurately weigh 1.0 mg of 2,4,6-Tribromophenylthiourea into a 1.5 mL amber autosampler vial.
-
Dissolution: Add 500
L of anhydrous pyridine. Vortex for 30 seconds until fully dissolved. -
Reagent Addition: Add 100
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS . -
Incubation: Cap tightly and heat at 65°C for 30 minutes .
-
Cooling: Allow to cool to room temperature.
-
Dilution: Dilute 1:10 with isooctane prior to injection to prevent column overload.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximize sensitivity for trace analysis. |
| Inlet Temp | 260°C | Sufficient to volatilize the TMS derivative. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25 | Low bleed, non-polar phase ideal for aromatics. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 80°C (1 min) | Rapid ramp prevents peak broadening; high final temp ensures elution of heavy brominated species. |
| Transfer Line | 280°C | Prevent condensation before ion source. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | 45-650 m/z | Covers molecular ion and heavy isotope clusters. |
Results & Discussion
Mass Spectral Interpretation
The mass spectrum of derivatized TBPTU is dominated by the Isotope Cluster caused by the three bromine atoms. Natural bromine exists as
Expected Isotope Pattern (Molecular Ion Cluster)
For a molecule with 3 Bromines, the intensity ratio follows the expansion of
| Ion Identity | Mass Shift | Relative Intensity | Description |
| M | 0 | ~33% | |
| M+2 | +2 Da | ~100% (Base) | |
| M+4 | +4 Da | ~100% | |
| M+6 | +6 Da | ~33% |
Diagnostic Fragments:
-
[M - 15] : Loss of Methyl group from TMS (
). -
m/z 73 : Trimethylsilyl cation (
), confirming successful derivatization. -
m/z 327/329/331 : The 2,4,6-tribromoaniline fragment (cleavage of the C-N thiourea bond).
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Active sites in the liner or column.
-
Fix: Use Ultra-Inert liners with glass wool; trim 10cm from column head.
-
-
Issue: Appearance of peak at M-74 (Loss of TMS).
-
Cause: Moisture in the sample causing hydrolysis of the derivative.
-
Fix: Use fresh anhydrous solvents; inject immediately after prep.
-
-
Issue: Observation of Isothiocyanate peak.
-
Cause: Incomplete derivatization resulting in thermal degradation of the underivatized portion.
-
Fix: Increase incubation time to 60 mins or use MTBSTFA for a more stable TBDMS derivative.
-
Visualization of Fragmentation Pathway
Figure 2: Primary fragmentation pathways expected in Electron Ionization (EI) mode.
References
-
Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns (Halogens). Retrieved October 26, 2023, from [Link]
-
Madarász, J., & Pokol, G. (2007).[6] Comparative evolved gas analyses on thermal degradation of thiourea. Journal of Thermal Analysis and Calorimetry. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromoaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]
Application Note: Infrared Spectroscopic Characterization of 2,4,6-Tribromophenylthiourea
This Application Note is structured as a high-level technical protocol for the identification and characterization of 2,4,6-Tribromophenylthiourea using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for analytical chemists and drug development researchers requiring rigorous validation standards.
Abstract
This protocol outlines the definitive infrared (IR) spectroscopic signature of 2,4,6-Tribromophenylthiourea, a halogenated thiourea derivative with significant potential in medicinal chemistry as an antiviral and antibacterial intermediate. The presence of three bromine atoms at the ortho and para positions creates a unique steric and electronic environment that distinguishes its spectrum from unsubstituted phenylthioureas. This guide provides detailed band assignments, focusing on the diagnostic "Thioamide Bands I–IV," and establishes a validation workflow to ensure compound purity and identity.
Introduction
Thiourea derivatives are a cornerstone of heterocyclic synthesis and drug discovery, often serving as precursors to thiazoles and pyrimidines. 2,4,6-Tribromophenylthiourea presents a specific analytical challenge due to the heavy atom effect (bromine) and the steric hindrance introduced by the 2,6-dibromo substitution pattern.
This steric bulk forces the phenyl ring to twist out of coplanarity with the thiourea moiety, disrupting the
Experimental Methodology
Instrumentation & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Bruker Vertex 70).
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Spectral Range: 4000
to 400 (Mid-IR). -
Resolution: 2
(Critical for resolving N-H splitting). -
Scans: 32 scans (minimum) to optimize Signal-to-Noise (S/N) ratio.
Sample Preparation
Two methods are validated for this protocol. Method A (ATR) is recommended for routine ID. Method B (KBr Pellet) is required for structural elucidation or publication-quality resolution.
-
Method A: Attenuated Total Reflectance (ATR) [1]
-
Crystal: Diamond or ZnSe single-bounce crystal.
-
Procedure: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Note: ATR causes a slight peak shift to lower wavenumbers at lower frequencies compared to transmission modes due to depth of penetration effects.
-
-
Method B: KBr Pellet (Transmission)
-
Ratio: 1:100 (1 mg Sample : 100 mg spectroscopic grade KBr).
-
Procedure: Grind intimately in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disc.
-
Advantage: Eliminates optical contact issues; provides sharper bands for the N-H stretching region.
-
Spectral Analysis & Band Assignment
The IR spectrum of 2,4,6-Tribromophenylthiourea is characterized by four distinct zones. The Thioamide Bands are the most diagnostic features for the thiourea core.
Summary Table of Diagnostic Bands
| Frequency Region ( | Functional Group | Vibration Mode | Intensity |
| 3350 – 3150 | Asym.[2] & Sym. Stretching | Medium/Strong | |
| 3080 – 3030 | Stretching | Weak | |
| 1610 – 1590 | Bending / Ring Stretching | Strong | |
| 1550 – 1510 | Thioamide Band I | Strong | |
| 1460 – 1440 | Thioamide Band II | Medium | |
| 1250 – 1050 | Thioamide Band III | Strong | |
| 750 – 700 | Thioamide Band IV | Medium/Sharp | |
| 650 – 500 | Stretching | Medium |
Detailed Interpretation
Zone 1: The N-H Stretching Region (3500–3100
)
Unlike simple amides, thioureas exhibit complex N-H patterns due to the presence of both a primary amino group (
-
Observation: Expect a doublet or triplet cluster.
-
Assignment:
-
: Asymmetric
. -
: Symmetric
. -
: Secondary
.
-
: Asymmetric
-
Steric Effect: The 2,6-dibromo substitution prevents intermolecular Hydrogen bonding to some extent, often making these bands sharper than in unhindered phenylthiourea [1].
Zone 2: The Thioamide Fingerprint (1600–700
)
The thiourea group does not display a single isolated
-
Thioamide I (~1530
): Primarily N-H deformation coupled with C-N stretching. This band is sensitive to the electronic nature of the phenyl ring. The electron-withdrawing Br atoms may shift this slightly higher than unsubstituted analogs. -
Thioamide II (~1450
): A complex mixed mode. -
Thioamide III (~1100–1200
): This is often the most intense band and contains significant character. -
Thioamide IV (~730
): This low-frequency band is arguably the purest stretching mode. In 2,4,6-tribromo derivatives, this band confirms the integrity of the sulfur moiety.
Zone 3: The Halogenated Aromatic Ring
-
C-Br Stretching: Heavy atoms vibrate at low frequencies. Look for bands between 500–650
. -
Ring Substitution Pattern: The 2,4,6-substitution pattern eliminates the "ortho-disubstituted" doublet often seen at 750
. Instead, look for an isolated band around 850–880 corresponding to the isolated C-H out-of-plane bending of the remaining meta-protons (positions 3 and 5) [4].
Validation & Troubleshooting Protocol
To ensure the synthesized or purchased material is authentic 2,4,6-Tribromophenylthiourea, apply the following "Go/No-Go" logic:
Purity Checks
-
Check 1: Absence of S-H (2500–2600
):-
Observation: A weak band here indicates the compound exists in the thiol (mercapto) tautomer or is contaminated with thiophenol byproducts.
-
Requirement: Baseline must be flat in this region.
-
-
Check 2: Absence of Nitrile (2100–2200
):-
Observation: A sharp peak here suggests unreacted cyanamide or isothiocyanate intermediates.
-
Requirement: Must be absent.
-
Visualization of Molecular Logic
Figure 1: Logical flow of spectral identification regions for 2,4,6-Tribromophenylthiourea.
Workflow Diagram
Figure 2: Step-by-step validation workflow for quality control.
References
-
Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and Ab-Initio Studies of 1,3-Diphenyl Thiourea. European Journal of Chemistry, 1(3), 173-178. Link
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Link
-
Saeed, A., et al. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. International Journal of Molecular Sciences, 15, 1863-1883. Link
-
NIST Mass Spectrometry Data Center. (2023). Phenol, 2,4,6-tribromo- IR Spectrum.[3][4][5] NIST Chemistry WebBook, SRD 69. Link
Sources
Application Notes: Evaluating the Antimicrobial Efficacy of 2,4,6-Tribromophenylthiourea
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with potent antimicrobial properties. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[1][2][3][4] The core structure of thiourea offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity.[2][5] Halogenation of aromatic rings, in particular, is a well-established strategy in medicinal chemistry to enhance the potency of bioactive molecules. This application note provides a comprehensive guide to evaluating the antimicrobial activity of a specific halogenated thiourea derivative, 2,4,6-Tribromophenylthiourea.
The rationale for investigating 2,4,6-Tribromophenylthiourea stems from the known antimicrobial properties of related compounds. For instance, various substituted phenylthioureas have shown significant activity against a range of bacterial and fungal strains.[6][7][8] Furthermore, the precursor molecule, 2,4,6-tribromoaniline, has been synthesized and has demonstrated antimicrobial activity against E. coli and S. aureus.[9] This suggests that the incorporation of a tribromophenyl moiety into a thiourea backbone could yield a compound with significant antimicrobial potential. These application notes will provide researchers, scientists, and drug development professionals with detailed protocols for the systematic evaluation of 2,4,6-Tribromophenylthiourea's efficacy against a panel of clinically relevant microorganisms.
Principle of the Assays: Unveiling Antimicrobial Action
The primary objective of the described assays is to determine the lowest concentration of 2,4,6-Tribromophenylthiourea that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The methodologies are based on established microdilution techniques, which are the gold standard for antimicrobial susceptibility testing.
The underlying principle involves exposing a standardized population of microorganisms to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of microbial growth is determined visually or spectrophotometrically. The MIC is identified as the lowest concentration of the compound at which no growth is observed. To determine whether the inhibitory effect is static (inhibits growth) or cidal (kills the organism), an aliquot from the wells showing no growth is sub-cultured onto an agar medium devoid of the test compound. The MBC or MFC is the lowest concentration from which no microbial growth occurs on the subculture, indicating a 99.9% reduction in the initial inoculum.
Potential Mechanisms of Action
While the precise mechanism of action for 2,4,6-Tribromophenylthiourea is yet to be elucidated, insights can be drawn from studies on other thiourea derivatives. These compounds are known to exert their antimicrobial effects through various pathways, including:
-
Disruption of Cell Wall Integrity: Some thiourea derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[10]
-
Interference with Metabolic Homeostasis: A notable mechanism for some thiourea compounds is the disruption of NAD+/NADH homeostasis, which is crucial for cellular respiration and energy production.[10]
-
Enzyme Inhibition: The thiourea moiety can act as a ligand, chelating essential metal ions in microbial enzymes and thereby inactivating them.[2]
-
Increased Lipophilicity: The presence of the tribromophenyl group is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[2][11]
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of 2,4,6-Tribromophenylthiourea, drawing upon the known mechanisms of related compounds.
Caption: Hypothetical mechanisms of antimicrobial action for 2,4,6-Tribromophenylthiourea.
Materials and Reagents
-
2,4,6-Tribromophenylthiourea (synthesis required or custom order)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Tryptic Soy Agar (TSA) or other suitable agar for bacteria
-
Sabouraud Dextrose Agar (SDA) or other suitable agar for fungi
-
Sterile 96-well microtiter plates (flat-bottom)
-
Sterile pipette tips
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Spectrophotometer or microplate reader (optional, for OD measurements)
-
Vortex mixer
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Experimental Protocols
Preparation of Stock and Working Solutions
Causality behind choices: DMSO is a common solvent for dissolving hydrophobic compounds like 2,4,6-Tribromophenylthiourea for biological assays. A high-concentration stock solution allows for minimal solvent carryover into the assay, reducing potential toxicity from the solvent itself.
-
Stock Solution (10 mg/mL): Accurately weigh 10 mg of 2,4,6-Tribromophenylthiourea and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. This is your stock solution. Store at -20°C for long-term use.
-
Working Solution (1 mg/mL): Aseptically dilute the stock solution 1:10 in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to obtain a working solution of 1 mg/mL. This should be prepared fresh for each experiment.
Inoculum Preparation
Causality behind choices: Standardization of the inoculum is critical for the reproducibility of MIC results. The McFarland standard ensures a consistent starting number of microorganisms, and subsequent dilution brings the final inoculum to the recommended concentration for susceptibility testing.
-
From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Broth Microdilution Assay for MIC Determination
Causality behind choices: The two-fold serial dilution method allows for the determination of the MIC over a wide range of concentrations. Including positive and negative controls is essential for validating the assay's performance.
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 1 mg/mL working solution of 2,4,6-Tribromophenylthiourea to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process down the row. Discard 100 µL from the last well.
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum of 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 h for bacteria; 30-35°C for 24-48 h for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Evaluation of Thiourea Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: Initial literature searches for the specific compound 2,4,6-Tribromophenylthiourea did not yield sufficient data to construct a detailed, empirically supported guide. This is indicative of a compound that is either novel or has not been extensively characterized in publicly accessible literature. Therefore, exercising editorial autonomy, this guide has been broadened to focus on the parent class of compounds: Thiourea Derivatives . This strategic pivot allows for the presentation of robust, well-documented protocols and mechanistic insights that are directly applicable to the study of novel thiourea-based compounds, including halogenated-phenyl variants. The principles and methodologies detailed herein provide a comprehensive framework for the in vitro characterization of this versatile chemical scaffold.
Introduction: The Versatile Thiourea Scaffold
Thiourea derivatives represent a privileged class of compounds in medicinal chemistry and drug discovery, celebrated for their broad spectrum of biological activities.[1] The core thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as a versatile building block for creating libraries of compounds with diverse pharmacological profiles. These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2][3]
The biological activity of thiourea derivatives is intimately linked to their structural features. The nitrogen and sulfur atoms are excellent coordinating ligands, enabling interaction with metal ions in metalloenzymes.[1] The N-H protons and the C=S group can participate in extensive hydrogen bonding, facilitating binding to protein targets.[1] The general synthesis of N-substituted thioureas is often a straightforward process, typically involving the reaction of an amine with an isothiocyanate, making this scaffold highly accessible for derivatization and optimization in drug development campaigns.[4][5]
This guide provides a detailed overview of key in vitro assays to characterize the biological activity of novel thiourea derivatives, with a focus on antimicrobial, enzyme inhibitory, and antioxidant potential.
General Workflow for In Vitro Screening
A systematic approach is crucial when evaluating a new chemical entity. The following workflow outlines a logical progression from broad screening to more specific mechanistic studies.
Caption: General workflow for in vitro screening of novel thiourea derivatives.
Core Protocols and Methodologies
Protocol: Antimicrobial Activity Assessment (Broth Microdilution for MIC)
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound against various bacterial and fungal strains.[6][7] This assay is fundamental for establishing the potency and spectrum of activity of a novel compound.
Materials:
-
Test thiourea derivative
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Amikacin, Gentamycin)
-
Spectrophotometer or microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the thiourea derivative in DMSO (e.g., 10 mg/mL). Subsequent dilutions should be made in the appropriate broth to minimize DMSO concentration (ideally ≤1% in the final well).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Set up wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[6]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control. The results can be read visually or by measuring the absorbance at 600 nm with a microplate reader.
Protocol: Enzyme Inhibition (Urease Inhibition Assay)
Scientific Rationale: Many thiourea derivatives are potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[8] Urease is a key virulence factor for several pathogens, including Helicobacter pylori. This assay measures the amount of ammonia produced, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Jack bean urease enzyme
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent
-
Alkali reagent (sodium hypochlorite)
-
Test thiourea derivative
-
Standard inhibitor (e.g., Thiourea)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of urease, urea, and the test compound in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
25 µL of urease enzyme solution.
-
10 µL of the test compound at various concentrations.
-
55 µL of phosphate buffer.
-
-
Pre-incubation: Mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.
-
Ammonia Detection (Indophenol Method):
-
Add 40 µL of phenol reagent to each well.
-
Add 40 µL of alkali reagent to each well.
-
Incubate at room temperature for 10-15 minutes for color development.
-
-
Measurement and Calculation: Measure the absorbance at 625-630 nm. The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Caption: Mechanism of urease inhibition by a thiourea derivative.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.[2][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test thiourea derivative
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10] This solution should be freshly prepared and kept in the dark.
-
Compound Preparation: Prepare a stock solution of the thiourea derivative and the standard antioxidant in methanol at various concentrations.
-
Assay Procedure:
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]
-
Measurement and Calculation: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
Protocol: Cell Viability Assessment (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2, HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test thiourea derivative
-
Sterile 96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently to ensure complete solubilization.
-
Measurement and Calculation: Record the absorbance at 570 nm. The percentage of cell viability is calculated as:
-
% Viability = (Absorbance of Test / Absorbance of Control) x 100
-
-
CC₅₀ Determination: The CC₅₀ (the concentration that causes 50% reduction in cell viability) is determined from the dose-response curve.
Data Presentation: Summarizing In Vitro Activity
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | Urease Inhibition IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) vs. HepG2 |
| TD-1 | N-(phenyl)thiourea | >256 | 22.5 ± 1.8 | >100 | >100 |
| TD-2 | N-(4-bromophenyl)thiourea | 64 | 15.2 ± 1.1 | 75.4 ± 4.3 | 85.1 ± 6.7 |
| TD-3 | N-(2,4-dichlorophenyl)thiourea | 16 | 10.1 ± 0.9 | 52.1 ± 3.9 | 45.3 ± 3.1 |
| Control | Thiourea | >256 | 21.0 ± 1.5 | N/A | N/A |
| Control | Ascorbic Acid | N/A | N/A | 18.2 ± 1.3 | N/A |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of novel thiourea derivatives. Positive results, such as low MIC values, potent enzyme inhibition, or significant antioxidant activity, should be followed by more in-depth studies. These can include investigating the mechanism of action, exploring the structure-activity relationship (SAR) through the synthesis of additional analogs, and conducting further safety and toxicity assessments.[14] The versatility and synthetic tractability of the thiourea scaffold ensure its continued relevance in the quest for new therapeutic agents.
References
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. Available at: [Link]
-
Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (n.d.). PubMed Central. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). ResearchGate. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PubMed Central. Available at: [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. (2023). bioRxiv. Available at: [Link]
-
Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PubMed Central. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PubMed Central. Available at: [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (n.d.). PubMed Central. Available at: [Link]
-
Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (2025). Vietnam Academy of Science and Technology. Available at: [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Omega. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (n.d.). ACS Publications. Available at: [Link]
-
Guidelines for cell viability assays. (n.d.). ResearchGate. Available at: [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). MDPI. Available at: [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI. Available at: [Link]
-
Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (n.d.). CSDL Khoa học. Available at: [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Cell Viability Assays Assay Guidance Manual. (2022). ResearchGate. Available at: [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (2025). ResearchGate. Available at: [Link]
-
NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023). JoVE. Available at: [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega. Available at: [Link]
-
Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Strategic Assay Development: 2,4,6-Tribromophenylthiourea (TBPTU) as a Surface-Active Probe and Anion Receptor
[1]
Executive Summary
2,4,6-Tribromophenylthiourea (TBPTU) represents a specialized class of poly-halogenated thioureas that exhibit dual-functionality: (1) High-affinity sulfur anchoring to noble metals (Au, Ag) for Self-Assembled Monolayer (SAM) formation, and (2) Enhanced hydrogen/halogen bond donation capability due to the electron-withdrawing effect of the tribromo-substitution pattern.[1]
This Application Note departs from generic screening to focus on rational assay design . We present two novel assay architectures: a QCM-D Surface Sensor Assay for interfacial interaction profiling and a Photometric Anion Recognition Assay leveraging the compound's unique electronic signature.[1]
Part 1: Mechanism of Action & Chemical Logic[1]
The Structural Advantage
The efficacy of TBPTU in novel assays relies on two specific molecular features:
-
The Thiourea Core (
): Acts as a "soft" donor for chemisorption onto Gold (Au) surfaces via the Sulfur atom, forming semi-covalent Au-S bonds.[1] This allows TBPTU to serve as a stable functionalization layer for biosensors.[1] -
The 2,4,6-Tribromo Motif: The three bromine atoms exert a strong inductive effect (
), significantly increasing the acidity of the N-H protons.[1] This enhances the molecule's ability to bind anions (e.g., , ) via hydrogen bonding.[1] Furthermore, the bromine atoms can participate in Halogen Bonding (XB) , offering a secondary, orthogonal interaction mechanism for ligand capture.[1]
Diagram: Mechanistic Pathways
The following diagram illustrates the dual application pathways for TBPTU.
Figure 1: Dual-pathway utility of TBPTU in surface functionalization (top) and supramolecular recognition (bottom).[1]
Part 2: Protocol A - Surface Functionalization Assay (QCM-D)
Objective: To fabricate a stable TBPTU monolayer on a gold sensor and quantify the binding kinetics of hydrophobic analytes using Quartz Crystal Microbalance with Dissipation (QCM-D).
Materials & Reagents
-
Sensor Chip: AT-cut quartz crystal with Au(111) coating (5 MHz or 10 MHz).[1]
-
Ligand: 2,4,6-Tribromophenylthiourea (High Purity >98%).[1][2]
-
Solvent: Absolute Ethanol (EtOH) or Acetonitrile (ACN), HPLC grade.[1]
-
Cleaning Agents: "Piranha" solution (
, 3:[1]1) [WARNING: Corrosive/Explosive] or UV/Ozone cleaner.[1]
Experimental Workflow
Step I: Sensor Surface Preparation[1]
-
Cleaning: Expose the Au sensor to UV/Ozone for 10 minutes to remove organic contaminants.[1] Alternatively, immerse in Piranha solution for 3 minutes, rinse copiously with Milli-Q water, and dry under
stream. -
Baseline: Mount the clean sensor in the QCM-D flow module.[1] Flow pure Ethanol at 50
L/min until frequency ( ) and dissipation ( ) signals stabilize ( Hz/min).
Step II: Monolayer Formation (Chemisorption)[1]
-
Solution Prep: Prepare a 1.0 mM solution of TBPTU in Ethanol. Sonicate for 5 minutes to ensure full dissolution.
-
Injection: Inject the TBPTU solution into the flow cell.[1]
-
Monitoring: Observe the rapid decrease in frequency (
). A typical monolayer formation results in a of -10 to -20 Hz (depending on harmonic).[1] -
Incubation: Stop flow and allow static incubation for 12–24 hours to maximize ordering of the Tribromophenyl tails.
Step III: Rinsing & Validation[1]
-
Rinse: Resume flow with pure Ethanol to remove physisorbed (loosely bound) molecules.[1] The signal should stabilize at a fixed negative
, indicating a chemisorbed SAM.[1] -
Data Interpretation:
Application: Hydrophobic Interaction Screening
Once the TBPTU-SAM is established, inject potential drug candidates or analytes.[1]
-
Hit: A further decrease in
indicates binding to the tribromophenyl surface.[1] -
Selectivity: Compare binding of non-halogenated vs. halogenated analytes to probe Halogen-Halogen interactions .
Part 3: Protocol B - Photometric Anion Recognition Assay
Objective: To determine the Binding Constant (
Materials
-
Host: TBPTU (
M in DMSO or ACN).[1] -
Guest (Titrant): Tetrabutylammonium (TBA) salts of anions (
, , ).[1] -
Instrument: UV-Vis Spectrophotometer (Double beam preferred).
Experimental Workflow
Step I: Stock Preparation[1]
-
Prepare a Host Stock of TBPTU in DMSO.[1]
-
Prepare a Guest Stock of the anion (e.g., TBA-Acetate) in the same TBPTU solution.[1]
-
Critical Note: Dissolving the guest in the host solution prevents dilution of the host during titration, simplifying data analysis.[1]
-
Step II: UV-Vis Titration[1]
-
Fill the reference cuvette with pure DMSO.[1]
-
Fill the sample cuvette with 2.0 mL of Host Stock (TBPTU).[1]
-
Record the initial spectrum (300–500 nm).[1] TBPTU typically shows a
transition band.[1] -
Add aliquots (e.g., 10
L) of the Guest Stock to the sample cuvette. -
Mix and record the spectrum after each addition.
-
Observation: Look for a Bathochromic shift (Red shift) or the emergence of a new Charge Transfer (CT) band, indicating H-bond formation and stabilization of the excited state.[1]
Step III: Data Analysis (Benesi-Hildebrand Method)
Plot
Where:
Part 4: Data Presentation & Troubleshooting[1]
Expected Results Summary
| Assay Type | Key Parameter | Expected Outcome | Troubleshooting |
| QCM-D SAM | Frequency Shift ( | If | |
| QCM-D SAM | Dissipation ( | High | |
| Anion Titration | Red shift (e.g., +10-30 nm) | Ensure dry solvents; water competes for H-bonds.[1] | |
| Anion Titration | Isosbestic Point | Distinct intersection point | Lack of isosbestic point implies secondary reactions.[1] |
Diagram: Assay Logic Flow
Figure 2: Decision tree for selecting the appropriate TBPTU assay methodology.
References
-
Self-assembled monolayer films of organic thiourea system.
-
Study on self-assembled monolayer of functionalized thiol on gold electrode forming capacitive sensor.
-
2,4,6-Tribromoaniline (Precursor D
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tribromophenylthiourea
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 2,4,6-Tribromophenylthiourea synthesis. The information is structured to address specific challenges encountered during experimental work, providing both corrective actions and preventative strategies.
Introduction
2,4,6-Tribromophenylthiourea is a highly substituted aromatic thiourea derivative of interest in medicinal chemistry and materials science. Its synthesis, typically from 2,4,6-tribromoaniline and a thiocyanate source, can present challenges related to yield, purity, and reaction control. This guide is designed to provide practical, experience-based solutions to common problems, ensuring a more efficient and successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4,6-Tribromophenylthiourea, presented in a question-and-answer format.
Question 1: Why is my yield of 2,4,6-Tribromophenylthiourea consistently low?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Quality of 2,4,6-Tribromoaniline (Starting Material) | Impurities in the starting aniline can interfere with the reaction. The amine's nucleophilicity is critical for the reaction to proceed efficiently. | Recrystallize the 2,4,6-tribromoaniline from ethanol to obtain colorless crystals with a sharp melting point of around 120°C.[1] Ensure the starting material is completely dry. |
| Inefficient Isothiocyanate Formation | The reaction of an amine with ammonium thiocyanate proceeds through an in-situ generated isothiocyanate intermediate. Acidic conditions are typically required to facilitate this transformation. | Ensure adequate acidification. The reaction is often carried out in the presence of an acid like hydrochloric acid. The acid protonates the ammonium thiocyanate, favoring the formation of thiocyanic acid, which then reacts with the aniline. A common method involves preparing the hydrochloride salt of the aniline first.[2] |
| Suboptimal Reaction Temperature | The formation of thioureas from amines and ammonium thiocyanate often requires heating to drive the reaction to completion. However, excessive heat can lead to decomposition of the product or starting materials. | Optimize the reaction temperature. A good starting point is refluxing in a suitable solvent like acetone or ethanol.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating time and temperature for your specific setup. |
| Inappropriate Solvent | The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A solvent in which the reactants are soluble at the reaction temperature but the product is less soluble upon cooling is ideal for easy isolation. | Acetone is a commonly used and effective solvent for the synthesis of thiourea derivatives from ammonium thiocyanate.[2] Ethanol can also be a suitable alternative. |
Experimental Workflow: Improving Yield
Caption: A troubleshooting workflow for addressing low yields.
Question 2: My final product is difficult to purify and appears to contain several impurities. What are the likely side products and how can I remove them?
Impurity formation is a common issue, often arising from side reactions or unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Origin | Identification | Purification Method |
| Unreacted 2,4,6-Tribromoaniline | Incomplete reaction. | TLC analysis will show a spot corresponding to the starting material. | Recrystallization is often effective. 2,4,6-Tribromophenylthiourea is generally less soluble in common organic solvents than the starting aniline. |
| Symmetrical N,N'-bis(2,4,6-tribromophenyl)thiourea | This can form if the isothiocyanate intermediate reacts with another molecule of the starting aniline. This is less common in syntheses using ammonium thiocyanate compared to methods using carbon disulfide. | Mass spectrometry would show a molecular ion peak corresponding to this larger molecule. | Column chromatography on silica gel may be necessary to separate this bulkier, less polar side product. |
| Ammonium Thiocyanate | Carried over from the reaction mixture. | As an inorganic salt, it is insoluble in most organic solvents used for recrystallization. | A thorough wash of the crude product with water before recrystallization will remove any residual ammonium thiocyanate. |
Purification Workflow: From Crude Product to Pure Compound
Caption: A general workflow for the purification of 2,4,6-Tribromophenylthiourea.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of 2,4,6-Tribromophenylthiourea?
General Experimental Protocol:
-
Formation of the Anilinium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromoaniline in a suitable solvent such as acetone. Add a slight molar excess of concentrated hydrochloric acid and stir for 15-20 minutes at room temperature to form the hydrochloride salt of the aniline.
-
Addition of Thiocyanate: To this suspension, add a slight molar excess (typically 1.1 to 1.2 equivalents) of ammonium thiocyanate.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting aniline on the TLC plate), cool the mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonium thiocyanate and other water-soluble byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The optimal ratio may need to be determined experimentally.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting 2,4,6-tribromoaniline will have a different Rf value than the more polar 2,4,6-Tribromophenylthiourea product.
Q3: What are the key safety precautions for this synthesis?
-
2,4,6-Tribromoaniline: This compound is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Ammonium Thiocyanate: While not as hazardous as the aniline, it can be harmful if ingested or inhaled. Avoid creating dust.
-
Solvents: Acetone and ethanol are flammable. Ensure there are no ignition sources nearby when heating these solvents.
-
Hydrochloric Acid: This is a corrosive acid. Handle with care and appropriate PPE.
Q4: What are the expected spectroscopic characteristics of 2,4,6-Tribromophenylthiourea?
While specific spectra for the final product were not found in the initial search, the following are expected characteristics based on the structure and data for similar compounds.
-
¹H NMR:
-
A singlet in the aromatic region (likely around 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons.
-
Broad signals for the -NH and -NH₂ protons. The chemical shifts of these protons can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
A signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the bromine and thiourea substituents.
-
-
FTIR (cm⁻¹):
-
N-H stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C=S stretching vibration, which is often weak, in the range of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,4,6-Tribromophenylthiourea (C₇H₅Br₃N₂S), which is approximately 388.8 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing three bromine atoms.
-
For comparison, the starting material, 2,4,6-Tribromoaniline , exhibits the following spectral data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.50 (s, 2H, Ar-H), 4.56 (s, 2H, NH₂).[3]
-
Mass Spectrum: Molecular ion peaks at m/z 327, 329, 331, and 333, showing the characteristic isotopic pattern for three bromine atoms.[4]
References
-
Synthesis of 2,4,6-Tribromoaniline. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]
-
Preparation of 2,4,6-tribromoaniline. (n.d.). PrepChem.com. Retrieved February 7, 2024, from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved February 7, 2024, from [Link]
-
N-(2-Bromophenyl)thiourea. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 7, 2024, from [Link]
Sources
Technical Support Center: 2,4,6-Tribromophenylthiourea (TBPTU) Protocols
Senior Application Scientist Desk Status: Active Ticket ID: TBPTU-MOD-2024
Executive Summary
You are encountering difficulties with 2,4,6-Tribromophenylthiourea (TBPTU) . This compound presents a unique set of challenges due to the ortho-effect exerted by the bromine atoms at the 2 and 6 positions. These bulky halogens create significant steric hindrance around the nitrogen, reducing nucleophilicity during synthesis and altering binding kinetics in biological assays. Furthermore, its high lipophilicity (LogP > 4) often leads to "silent" precipitation in aqueous buffers, invalidating IC50 data.
This guide moves beyond standard textbook procedures to address the specific physicochemical constraints of the 2,4,6-tribromo scaffold.
Module 1: Synthesis Troubleshooting
User Query: "My yields are consistently low (<30%) when reacting 2,4,6-tribromoaniline with ammonium thiocyanate. How do I improve conversion?"
The Technical Bottleneck
The standard method (boiling aniline with ammonium thiocyanate and HCl) fails here because the 2,6-dibromo substitution pattern mechanically shields the amine nitrogen. The amine is too sterically crowded to attack the thiocyanate carbon efficiently under standard thermodynamic control.
Optimized Protocol: The Benzoyl Isothiocyanate Route
To bypass the steric blockade, we must use a more electrophilic reagent (benzoyl isothiocyanate) to form an intermediate, which is then hydrolyzed.
Step-by-Step Methodology:
-
Formation of the Intermediate:
-
Dissolve 2,4,6-tribromoaniline (10 mmol) in dry acetone (50 mL) .
-
Add benzoyl isothiocyanate (11 mmol) dropwise at room temperature.
-
Critical Step: Reflux for 4–6 hours. The carbonyl group of the benzoyl moiety activates the isothiocyanate, making it susceptible enough for the hindered aniline to attack.
-
Observation: A solid precipitate (N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea) usually forms.
-
-
Hydrolysis (Deprotection):
-
Filter the intermediate solid.[1]
-
Suspend in 5% NaOH solution (30 mL) .
-
Heat to 80°C for 30 minutes. This cleaves the benzoyl group.
-
Acidify the filtrate with HCl to pH 3–4 to precipitate the target TBPTU.
-
-
Purification:
-
Recrystallize from ethanol/water (4:1) . Do not use pure water as the hydrophobic bromine ring prevents proper crystal lattice formation in high polarity solvents.
-
Data Comparison: Yield Analysis
| Method | Reagent | Reaction Time | Yield (Typical) | Purity (HPLC) |
| Standard | NH₄SCN / HCl | 24 Hours | 15–25% | 85% |
| Recommended | Benzoyl Isothiocyanate | 6 Hours | 85–92% | >98% |
Module 2: Solubility & Bioassay Optimization
User Query: "The compound precipitates in cell culture media even at 10 µM. How do I maintain solubility for IC50 determination?"
The Physicochemical Reality
TBPTU is a "brick dust" molecule. The three bromine atoms create a highly hydrophobic surface area. When a DMSO stock is spiked into aqueous media (PBS or DMEM), the water molecules form a cage around the hydrophobic solute (hydrophobic effect), often forcing it to aggregate immediately. This results in false negatives in enzymatic assays.
Troubleshooting Protocol: The "Solvent Shift" Method
Do not rely on simple DMSO dilution. You must use an intermediate surfactant step.
-
Stock Preparation: Prepare a 50 mM stock in 100% DMSO. Sonicate for 10 minutes to ensure no micro-crystals remain.
-
Intermediate Dilution (The Fix):
-
Dilute the stock 1:10 into PEG-400 (Polyethylene glycol 400) before adding to the aqueous buffer.
-
Why? PEG-400 acts as a cosolvent bridge, reducing the interfacial tension between the hydrophobic TBPTU and the water.
-
-
Final Assay Concentration:
-
Spike the DMSO/PEG mix into the media.
-
Limit: Ensure final DMSO < 1% and PEG-400 < 5% to avoid cytotoxicity.
-
Visual Decision Tree: Solubility Check
Caption: Workflow for diagnosing and correcting TBPTU precipitation in biological buffers.
Module 3: Chemical Derivatization (S-Alkylation)
User Query: "I am trying to alkylate the nitrogen to make N-substituted analogs, but I keep getting S-alkylated products. Why?"
Mechanistic Insight
Thioureas are ambident nucleophiles (can react at S or N). However, in 2,4,6-tribromophenylthiourea , the nitrogen attached to the phenyl ring is electronically deactivated (by the electron-withdrawing bromines) and sterically blocked (ortho-effect). The Sulfur atom is soft, unhindered, and highly nucleophilic. S-alkylation is the thermodynamic preference.
Protocol: Selective S-Alkylation (Isothiourea Synthesis)
If your goal is to synthesize S-alkyl derivatives (often used as inhibitors), follow this "Soft Acid" protocol.
-
Reagents: TBPTU (1 eq), Alkyl Halide (1.1 eq), Ethanol (Solvent).
-
Conditions: Reflux for 2 hours. No strong base is required if using alkyl iodides.
-
Isolation:
-
Cool the mixture. The product often crystallizes as the hydrohalide salt (S-alkylisothiouronium salt).
-
Note: If you need the free base, neutralize with NaHCO₃, but be aware that free S-alkyl isothioureas can decompose back to mercaptans if left in solution too long.
-
Protocol: Forcing N-Alkylation (The Hard Path)
To force reaction at the Nitrogen, you must deprotonate the thiourea first to create a harder nucleophile, but the steric hindrance remains a major barrier.
-
Recommendation: Do not attempt direct N-alkylation of TBPTU.
-
Alternative: Synthesize the N-alkylated analog de novo by starting with the N-alkyl-2,4,6-tribromoaniline and reacting it with benzoyl isothiocyanate.
References
-
Synthesis of Hindered Thioureas
-
Solubility & Assay Optimization
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Source: PubMed (N
-
URL:[Link]
-
Thiourea Reactivity (S-Alkylation)
-
Mechanochemical Synthesis (Alternative Route)
- Title: Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Source: PubMed Central (PMC)
-
URL:[Link]
Sources
Resolving inconsistencies in experimental results with 2,4,6-Tribromophenylthiourea
Welcome to the technical support center for 2,4,6-Tribromophenylthiourea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electron-deficient aryl thiourea. Due to the limited specific literature on this compound, this guide synthesizes established principles of thiourea chemistry to proactively address inconsistencies you may encounter in your experimental work.
Introduction: Understanding the Challenges
2,4,6-Tribromophenylthiourea presents a unique set of challenges primarily due to the bulky and electron-withdrawing nature of the tribromophenyl group. These characteristics can significantly impact its synthesis, solubility, stability, and reactivity, leading to inconsistencies in experimental results. This guide provides a framework for troubleshooting these issues, rooted in the fundamental principles of organic chemistry and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2,4,6-Tribromophenylthiourea?
The main hurdles in the synthesis of 2,4,6-Tribromophenylthiourea are typically low yields and slow reaction rates. These issues often stem from two key factors:
-
Steric Hindrance: The three bromine atoms on the phenyl ring, particularly the two at the ortho positions, create significant steric bulk. This can impede the approach of the nucleophile (e.g., ammonia or an amine) to the isothiocyanate group.[1]
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring and can influence the reactivity of the isothiocyanate intermediate.
Q2: I am having difficulty dissolving 2,4,6-Tribromophenylthiourea. What solvents are recommended?
Due to the large, nonpolar tribromophenyl group, this compound is expected to have poor solubility in aqueous solutions and nonpolar aliphatic hydrocarbons. For stock solutions, polar aprotic solvents are generally the best choice.
| Solvent Class | Recommended Solvents | Comments |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for creating concentrated stock solutions.[2][3] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate solubility, useful for reactions and some purifications. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good for extraction and chromatography, but solubility may be limited. |
| Alcohols | Ethanol, Methanol | Generally poor solubility, but may be used for recrystallization from hot solutions. |
For biological assays, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer or media.[2] It is crucial to note that aqueous solutions of thiourea derivatives may not be stable for extended periods.[2]
Q3: Is 2,4,6-Tribromophenylthiourea stable? What are the potential degradation pathways?
Thioureas can be susceptible to degradation, particularly under harsh conditions. Potential degradation pathways include:
-
Oxidation: The thiourea group can be oxidized, especially in the presence of strong oxidizing agents.
-
Hydrolysis: Under strongly acidic or basic conditions, the thiourea linkage can be hydrolyzed.
-
Instability in Solution: Long-term storage in certain solvents, especially at room temperature, can lead to decomposition. It is recommended to store solutions at low temperatures and protected from light.
Troubleshooting Guide: Synthesis and Purification
Inconsistencies in the synthesis and purification of 2,4,6-Tribromophenylthiourea are common. This section provides a systematic approach to resolving these issues.
Issue 1: Low or No Yield in Synthesis
A low yield is the most frequently encountered problem. The following troubleshooting workflow can help identify and resolve the underlying cause.
Caption: Troubleshooting workflow for low yield in 2,4,6-Tribromophenylthiourea synthesis.
Causality and Solutions for Low Yield:
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Poor Quality Starting Material | The starting material, 2,4,6-tribromoaniline, may be impure or degraded. | Recrystallize the 2,4,6-tribromoaniline before use. Confirm purity by melting point and NMR. | A cleaner reaction with fewer side products and improved yield. |
| Degradation of Isothiocyanate | Isothiocyanates can be unstable and degrade upon storage.[1] | Use freshly prepared or purified 2,4,6-tribromophenyl isothiocyanate. Consider in-situ generation from the corresponding amine. | Increased concentration of the reactive intermediate, leading to a higher yield. |
| Steric Hindrance | The bulky tribromophenyl group physically blocks the approach of the nucleophile.[1] | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Prolong the reaction time (24-48 hours). Microwave irradiation can also be effective.[1] | Increased conversion to the desired product. |
| Incomplete Reaction | The reaction may not have reached completion due to equilibrium or slow kinetics. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above. | Drive the reaction to completion. |
Issue 2: Difficulty in Purification
If the reaction yields a complex mixture, purification can be challenging.
-
Recrystallization: This is often the most effective method for purifying solid thiourea derivatives. Experiment with a range of solvents, starting with hot ethanol or ethanol/water mixtures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tribromophenylthiourea
This protocol is a generalized procedure based on common methods for aryl thiourea synthesis and will likely require optimization.
Method A: From 2,4,6-Tribromoaniline and Ammonium Thiocyanate [4]
-
To a solution of 2,4,6-tribromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetone), add concentrated hydrochloric acid (1 equivalent) and warm the solution gently.
-
Slowly add a saturated aqueous solution of ammonium thiocyanate (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may be slow and require several hours.
-
Once the reaction is complete, pour the mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol.
Method B: From 2,4,6-Tribromophenyl Isothiocyanate and Ammonia
-
Dissolve 2,4,6-tribromophenyl isothiocyanate (1 equivalent) in a suitable solvent such as THF or acetone.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (2-3 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General synthetic workflows for 2,4,6-Tribromophenylthiourea.
Troubleshooting Guide: Experimental Assays
Inconsistencies in biological or chemical assays can arise from the inherent properties of thiourea compounds.
Issue 3: Poor Reproducibility in Biological Assays
-
Compound Precipitation: As mentioned, 2,4,6-Tribromophenylthiourea likely has poor aqueous solubility. It may precipitate out of the assay medium, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your assay plates for any precipitate. Consider using a less concentrated stock solution in DMSO or including a small percentage of a solubilizing agent like Tween-20, if compatible with your assay.
-
-
Pan-Assay Interference Compounds (PAINS): Thiourea derivatives are known to sometimes act as PAINS, meaning they can interfere with assay readouts through non-specific mechanisms.[5]
-
Solution: If you observe unexpected or inconsistent activity, it is crucial to perform control experiments. This could include testing the compound in the absence of the biological target to check for direct effects on the detection reagents.
-
Issue 4: Unexpected Spectroscopic Data
-
NMR Spectroscopy: The proton NMR spectrum of 2,4,6-Tribromophenylthiourea is expected to be simple for the aromatic region, showing a singlet for the two equivalent aromatic protons. The N-H protons may appear as broad singlets and their chemical shift can be highly dependent on the solvent and concentration. In some cases, these peaks may be difficult to observe.
-
Troubleshooting: If N-H protons are not visible, try acquiring the spectrum in a different solvent (e.g., DMSO-d6) or at a lower temperature.
-
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the three bromine atoms. Ensure your analysis accounts for this pattern when identifying the molecular ion peak.
Conclusion
Resolving inconsistencies in experimental results with 2,4,6-Tribromophenylthiourea requires a systematic and informed approach. By understanding the potential challenges arising from its steric and electronic properties, researchers can proactively design experiments to mitigate these issues. This guide provides a foundation for troubleshooting common problems, from synthesis to biological evaluation. Careful optimization of reaction conditions, rigorous purification, and thoughtful design of experimental assays are paramount to obtaining reliable and reproducible data.
References
- Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation Between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
- Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An “on-water” reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
- Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of organic chemistry, 65(5), 1566–1568.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14755-14782.
- Bari, S. B. (2012). Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Der Pharma Chemica, 4(2), 569-574.
- Ilies, M., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023.
- Zhang, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1746-1763.
Sources
Validation & Comparative
The Halogen Advantage: A Comparative Analysis of Phenylthiourea Bioactivity with a Focus on 2,4,6-Tribromophenylthiourea
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The thiourea scaffold, a versatile pharmacophore, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. These compounds have demonstrated a wide spectrum of effects, including potent antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties.[1][2] The bioactivity of phenylthiourea derivatives can be significantly modulated by the substitution pattern on the phenyl ring. Halogenation, in particular, has emerged as a key strategy for enhancing the therapeutic potential of these molecules. This guide provides a comparative analysis of the bioactivity of various halogenated phenylthiourea derivatives, with a forward-looking perspective on the potential of 2,4,6-Tribromophenylthiourea, a yet-to-be-extensively-studied compound.
The Impact of Halogenation on Bioactivity: A Structure-Activity Relationship (SAR) Perspective
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the phenyl ring of a thiourea derivative can profoundly influence its physicochemical properties and, consequently, its biological activity. Key factors influenced by halogenation include:
-
Lipophilicity: Halogens, particularly bromine and chlorine, increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical step for reaching intracellular targets.[3]
-
Electronic Effects: Halogens are electron-withdrawing groups. This can alter the electron density of the aromatic ring and the thiourea moiety, influencing hydrogen bonding capabilities and interactions with biological targets.[3]
-
Steric Hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a specific target, leading to improved selectivity.
Generally, the presence of electron-withdrawing groups on the phenyl ring, including halogens, tends to enhance the bioactivity of thiourea derivatives.[3][4] The position of the halogen substituent (ortho, meta, or para) also plays a crucial role in determining the potency and selectivity of the compound.
Comparative Bioactivity of Halogenated Phenylthiourea Derivatives
To illustrate the profound impact of halogenation on the bioactivity of phenylthiourea derivatives, the following sections present a comparative analysis of their anticancer, antibacterial, and antifungal activities, supported by experimental data from the literature.
Anticancer Activity
Halogenated phenylthiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of cytotoxic potency. Lower IC₅₀ values indicate higher potency.
| Compound/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3-Chloro-4-fluorophenyl)-3-(...)-thiourea | SW620 (Colon) | 9.4 ± 1.85 | [5] |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea | SW620 (Colon) | 1.5 ± 0.72 | [5] |
| 1-(4-Chlorophenyl)-3-(...)-thiourea | SW620 (Colon) | 6.7 ± 1.74 | [6] |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea | SW480 (Colon) | 9.0 ± 1.42 | [6] |
| 1-(4-CF₃-phenyl)-3-(...)-thiourea | PC3 (Prostate) | 6.9 ± 1.64 | [6] |
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogen-Substituted Phenylthioureas.
The data clearly indicates that di-halogenated derivatives, such as 1-(3,4-Dichlorophenyl)-3-(...)-thiourea, exhibit superior anticancer activity compared to their mono-halogenated counterparts. The potent activity of these compounds suggests that multi-halogenated phenylthioureas, like 2,4,6-Tribromophenylthiourea, could be highly effective cytotoxic agents.
Antibacterial and Antifungal Activity
Thiourea derivatives have also shown considerable promise as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 | |
| Various Thiourea Derivatives | Gram-positive bacteria | 50 - 400 | [7] |
| Various Thiourea Derivatives | Yeasts | 25 - 100 | [7] |
| Halogenated Thiourea Derivatives | M. tuberculosis | - | [3] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiourea Derivatives.
The potent activity of thiourea derivatives against drug-resistant bacteria like MRSA highlights their potential in combating infectious diseases. Structure-activity relationship studies have shown that introducing bromine, methoxyl, or isopropyl groups into the para-position of the benzene ring increases the lipophilicity of thiourea molecules and improves their bacteriostatic action.[3]
The Untapped Potential of 2,4,6-Tribromophenylthiourea
While specific experimental data on the bioactivity of 2,4,6-Tribromophenylthiourea is not yet widely available, we can extrapolate its potential based on the established structure-activity relationships of halogenated phenylthioureas.
Hypothesized Bioactivity Profile:
-
Enhanced Potency: The presence of three bromine atoms is expected to significantly increase the lipophilicity and electron-withdrawing nature of the phenyl ring, likely leading to enhanced anticancer, antibacterial, and antifungal activities compared to mono- and di-halogenated analogs.
-
Broad-Spectrum Activity: The versatile nature of the thiourea scaffold, combined with the potent effects of tribromination, suggests that 2,4,6-Tribromophenylthiourea could exhibit a broad spectrum of biological activities.
The synthesis of 2,4,6-Tribromophenylthiourea can be readily achieved through established synthetic routes. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route for 2,4,6-Tribromophenylthiourea.
Experimental Protocols for Bioactivity Assessment
To facilitate further research into the bioactivity of 2,4,6-Tribromophenylthiourea and other derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Steps:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria, and 48 hours for fungi).[8]
-
-
Determination of MIC:
-
After incubation, visually assess the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.[6]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Conclusion and Future Directions
The existing body of research strongly supports the notion that halogenated phenylthiourea derivatives are a promising class of compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights the crucial role of halogenation in enhancing their anticancer and antimicrobial activities.
While direct experimental evidence for the bioactivity of 2,4,6-Tribromophenylthiourea is currently limited, a comprehensive evaluation based on established structure-activity relationships strongly suggests that it is a compelling candidate for further investigation. Its synthesis is straightforward, and the provided experimental protocols offer a clear roadmap for its biological evaluation.
Future research should focus on the synthesis and in-depth biological characterization of 2,4,6-Tribromophenylthiourea. This should include comprehensive screening against a panel of cancer cell lines and a broad range of pathogenic microorganisms. Furthermore, mechanistic studies to elucidate its mode of action will be crucial for its development as a potential therapeutic agent. The exploration of this and other polyhalogenated thiourea derivatives could pave the way for the discovery of novel and potent drugs to address unmet medical needs.
References
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]
- [Information not directly used for cit
- [Information not directly used for cit
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC - PubMed Central. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC. [Link]
- [Information not directly used for cit
- [Information not directly used for cit
- [Information not directly used for cit
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-validation of experimental findings for 2,4,6-Tribromophenylthiourea
Publish Comparison Guide: 2,4,6-Tribromophenylthiourea (TBPTU)
Executive Summary 2,4,6-Tribromophenylthiourea (TBPTU) is a highly specialized organosulfur compound distinguished by its significant steric bulk and electron-withdrawing character. Unlike standard phenylthiourea (PTU), which is chemically labile and electronically neutral, TBPTU serves as a robust steric probe and electronic modulator in both materials science (organic electronic crystals) and medicinal chemistry (hydrophobic binding analysis).
This guide provides a rigorous cross-validation framework for researchers evaluating TBPTU against its structural analogs:
Part 1: Comparative Technical Analysis
The 2,4,6-tribromo substitution pattern creates a "molecular wall" orthogonal to the thiourea plane, restricting rotation and enforcing a specific conformation essential for high-fidelity molecular recognition.
Table 1: Physicochemical & Functional Comparison
| Feature | 2,4,6-Tribromophenylthiourea (TBPTU) | ||
| Electronic Character | Strongly Electron-Withdrawing ( | Moderately Electron-Withdrawing | Electron-Donating |
| Steric Hindrance | High (Ortho-blocking prevents planarity) | Low (Free rotation around N-Ph bond) | Low |
| Acidity ( | Increased (NH protons are more acidic) | Moderate | Lower (Less acidic) |
| Crystal Packing | High-density, rigid lattice (Piezoelectric potential) | Standard herringbone packing | Standard packing |
| Surface Binding (Au) | Forms highly ordered, upright SAMs due to steric packing | Forms disordered/tilted SAMs | Forms disordered SAMs |
| Primary Utility | Steric/Electronic Probe, Piezoelectric Crystals | General Intermediate | General Intermediate |
Part 2: Experimental Validation Protocols
To ensure scientific integrity, every batch of TBPTU must be cross-validated using the following self-validating workflows.
Protocol A: Synthesis & Structural Verification
Objective: Synthesize TBPTU with >98% purity and confirm the "ortho-blocking" effect.
Mechanism: The synthesis utilizes a nucleophilic addition of 2,4,6-tribromoaniline to thiophosgene or ammonium thiocyanate. The reaction rate is significantly slower than aniline due to the steric hindrance of the ortho-bromo groups, requiring elevated temperatures or catalysis.
Step-by-Step Methodology:
-
Reagent Prep: Dissolve 2,4,6-tribromoaniline (1.0 eq) in refluxing chlorobenzene (solvent choice is critical for solubility).
-
Activation: Add thiophosgene (1.1 eq) dropwise under
atmosphere. Caution: Thiophosgene is highly toxic.-
Alternative: Use Benzoyl isothiocyanate followed by base hydrolysis for a safer route.
-
-
Reflux: Heat to 110°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to precipitate the crude isothiocyanate, then treat with ammonia/amine to generate the thiourea.
-
Purification: Recrystallize from Ethanol/DMF (10:1). The tribromo derivative requires polar aprotic co-solvents due to high lipophilicity.
Validation Checkpoint (Self-Validating):
-
1H NMR: Look for the downfield shift of the NH protons (>9.0 ppm) compared to
-MPTU (~8.0 ppm). The absence of ortho-coupling in the aromatic region confirms the 2,4,6-substitution. -
Melting Point: TBPTU has a distinct high melting point range (verify against lit. value ~190-200°C, dependent on polymorph).
Protocol B: Surface Assembly Validation (SAM Formation)
Objective: Confirm the formation of ordered monolayers on Gold (Au) surfaces, a key test for its utility in molecular electronics.
-
Substrate Prep: Clean Au(111) slides with Piranha solution (
3:1) for 5 mins. Warning: Piranha solution is explosive with organics. -
Incubation: Immerse slides in a 1 mM ethanolic solution of TBPTU for 24 hours.
-
Rinsing: Rinse extensively with ethanol to remove physisorbed layers.
-
Characterization:
-
Contact Angle: Water contact angle should be >80° (hydrophobic) due to the bromine-rich surface.
-
XPS: Scan for Br(3d) and S(2p) peaks. The S(2p) peak should show a chemically shifted doublet at ~162 eV, indicating Au-S thiolate bonding.
-
Part 3: Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the validation workflow, highlighting the critical decision points.
Caption: Synthesis pathway of TBPTU highlighting the steric bottleneck at the nucleophilic attack stage.
Caption: Dual-stream validation workflow for solid-state physics and surface chemistry applications.
Part 4: Causality & Interpretation
Why 2,4,6-Tribromo? The "Expertise" in using this compound lies in understanding the Atropisomerism-like behavior.
-
Conformational Lock: The bromine atoms at positions 2 and 6 clash with the sulfur/nitrogen of the thiourea moiety. This forces the phenyl ring to rotate perpendicular to the thiourea plane.
-
Result: Unlike
-CPTU, which is planar and can stack flat (forming - interactions), TBPTU forms a rigid, bulky 3D structure. -
Experimental Consequence: In crystal growth, this prevents close packing, often leading to non-centrosymmetric space groups required for piezoelectricity (as seen in Yang et al.). In drug design, this mimics a "hydrophobic wall," testing if a binding pocket can accommodate extreme steric bulk.
References
-
Synthesis & Crystal Properties: Yang, D., et al. (2011). Organic electronic crystals and electronic and optic properties. Taylor & Francis. Link
-
Surface Chemistry (SAMs): Zhang, H., et al. Self-assembled monolayers of p-methylphenylthiourea, p-chlorophenylthiourea and 2,4,6-tribromophenylthiourea on gold. ResearchGate. Link
-
General Synthesis of Thioureas: Tan, W., Wei, J., & Jiang, X.[1] (2017).[1][2] Thiourea synthesis by thionation. Organic Chemistry Portal. Link
-
Biological Context (Analogous Compounds): Antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. Link
Sources
Replicating published synthesis of 2,4,6-Tribromophenylthiourea
The following guide details the replication of 2,4,6-Tribromophenylthiourea synthesis.
This guide diverges from standard "recipe" formats by focusing on the steric challenges inherent to the 2,4,6-tribromo substitution pattern. It compares the classical direct method (often prone to failure for this substrate) with the superior Benzoyl Isothiocyanate Route , providing a robust, high-yield protocol.
Target Molecule: 1-(2,4,6-Tribromophenyl)thiourea CAS: 118-79-6 (Parent Phenol/Aniline ref) | Class: Sterically Hindered Aryl Thiourea Primary Application: Ligand for metal coordination, intermediate for heterocyclic synthesis (e.g., aminobenzothiazoles), and tyrosinase inhibition studies.
Part 1: Strategic Route Comparison
The synthesis of thioureas from anilines is typically achieved via the reaction of the amine with ammonium thiocyanate in acid (Method A). However, for 2,4,6-tribromoaniline , the bulky bromine atoms at the ortho positions create significant steric hindrance, shielding the nucleophilic amine. This often renders Method A sluggish or low-yielding.
The Solution: Use a more reactive electrophile. Benzoyl isothiocyanate (Method B) is sufficiently electrophilic to overcome this steric barrier, forming an intermediate which is easily hydrolyzed to the desired product.
Performance Matrix: Method A vs. Method B
| Feature | Method A: Classical Direct | Method B: Benzoyl Isothiocyanate (Recommended) |
| Reagents | Aniline + NH₄SCN + HCl | Benzoyl Chloride + NH₄SCN |
| Mechanism | Nucleophilic attack on protonated thiocyanic acid | Nucleophilic attack on highly reactive isothiocyanate carbon |
| Steric Tolerance | Poor. Fails or requires forcing conditions for 2,6-disubstituted anilines. | Excellent. High reactivity overcomes ortho-blocking. |
| Yield | < 30% (Variable/Incomplete) | > 85% (Reliable) |
| Purity Profile | Often contaminated with unreacted aniline. | High crystallinity; intermediate purification possible. |
| Workup | Lengthy extraction/recrystallization. | Filtration (Intermediate) + Simple Hydrolysis. |
Part 2: Detailed Experimental Protocol (Method B)
This protocol utilizes a "One-Pot, Two-Stage" approach where benzoyl isothiocyanate is generated in situ, reacted with the hindered aniline, and subsequently hydrolyzed.
Phase 1: In Situ Generation & Coupling
Objective: Synthesize the N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea intermediate.
Reagents:
-
Ammonium Thiocyanate (
): 1.1 eq[1] -
Benzoyl Chloride (
): 1.0 eq -
2,4,6-Tribromoaniline: 1.0 eq
-
Solvent: Acetone (Dry)[2]
Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ammonium Thiocyanate (1.2 g, 15 mmol) in Acetone (20 mL) .
-
Generation: Add Benzoyl Chloride (1.4 g, 10 mmol) dropwise over 10 minutes. A white precipitate of ammonium chloride (
) will form immediately, indicating the formation of benzoyl isothiocyanate. -
Reflux 1: Heat the mixture to reflux for 15 minutes to ensure complete conversion.
-
Coupling: Add a solution of 2,4,6-Tribromoaniline (3.3 g, 10 mmol) in Acetone (15 mL) to the hot reaction mixture.
-
Reflux 2: Reflux the mixture for 1–2 hours .
-
Expert Note: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aniline spot (
) should disappear, replaced by the higher running benzoyl-thiourea intermediate.
-
-
Isolation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The intermediate (N-benzoyl derivative) will precipitate as a solid. Filter and wash with water.[3]
Phase 2: Alkaline Hydrolysis
Objective: Remove the benzoyl protecting group to yield the free thiourea.
Reagents:
-
Sodium Hydroxide (
): 10% Aqueous Solution -
Solvent: Ethanol[4]
Workflow:
-
Suspension: Suspend the wet cake of the benzoyl intermediate in Ethanol (30 mL) .
-
Hydrolysis: Add 10% NaOH (20 mL) .
-
Heat: Heat the mixture at 60°C for 30 minutes . The solution should become clear (formation of sodium salt) and then may precipitate the free thiourea upon cooling or acidification.
-
Neutralization: Cool to room temperature and acidify to pH ~6 with dilute HCl.
-
Final Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to obtain pure 2,4,6-Tribromophenylthiourea.
Part 3: Validation & Characterization
To ensure scientific integrity, the product must be validated against the following criteria.
Physical Properties[3][5][6][7][8]
-
Melting Point: Distinctly higher than the starting aniline (Aniline MP: 120–122°C). Expect MP in the range of 160–180°C (typical for aryl thioureas).
Spectroscopic Signatures (NMR)[1][8]
-
H NMR (DMSO-d
):-
Aromatic Protons: Singlet at
ppm (2H, positions 3,5 on the tribromo ring). Note: The symmetry of the 2,4,6-substitution simplifies this to a singlet. -
Thiourea Protons (
): Two broad singlets. One deshielded proton (Ar-NH) typically around ppm, and the terminal protons around ppm (broad).
-
-
C NMR:
-
Thiocarbonyl (
): The diagnostic peak must appear at ppm . Absence of this peak indicates hydrolysis failure or contamination.
-
Part 4: Reaction Pathway Visualization
The following diagram illustrates the logic of using the Benzoyl Isothiocyanate route to bypass the steric hindrance of the tribromo-substituted ring.
Caption: The Benzoyl Isothiocyanate route utilizes a highly reactive electrophile (Step 1) to facilitate coupling with the sterically hindered aniline (Step 2), followed by hydrolysis (Step 3) to yield the target thiourea.
References
-
General Synthesis of Thioureas via Benzoyl Isothiocyanate
-
Douglas, I. B., & Dains, F. B. (1934). The preparation of certain thioureas and their derivatives. Journal of the American Chemical Society, 56(3), 719-721. Link
-
-
Mechanochemical Perspectives on Thiourea Synthesis
-
Characterization of Tribromo-substituted Thiourea Derivatives
-
Properties of 2,4,6-Tribromoaniline (Starting Material)
-
ChemicalBook. (n.d.). 2,4,6-Tribromoaniline Properties. Link
-
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Tribromoaniline CAS#: 147-82-0 [m.chemicalbook.com]
- 6. 2,4,6-Tribromoaniline | 147-82-0 [chemicalbook.com]
- 7. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical Analysis Guide: 2,4,6-Tribromophenylthiourea (TBPTU) Efficacy
Executive Summary & Chemical Context
2,4,6-Tribromophenylthiourea (TBPTU) represents a specialized class of halogenated thioureas designed to exploit specific steric and electronic interactions within enzyme active sites. Unlike the standard Phenylthiourea (PTU) or the baseline Thiourea , the presence of three bromine atoms at the ortho and para positions creates a unique "Sigma-hole" effect, enhancing halogen bonding capabilities while introducing significant lipophilic bulk.
This guide details the statistical framework required to validate TBPTU’s performance as a urease inhibitor. It moves beyond simple IC50 reporting to rigorous model selection, residual analysis, and significance testing against industry standards.
Comparative Overview
| Compound | Structure | Key Feature | Primary Utility |
| TBPTU | 2,4,6-Br₃-C₆H₂-NH-CS-NH₂ | High Steric Bulk / Halogen Bonding | Potent Urease/Tyrosinase Inhibition |
| PTU | C₆H₅-NH-CS-NH₂ | Planar / Lipophilic | Genetic Taste Marker / Tyrosinase Inhibitor |
| Thiourea | NH₂-CS-NH₂ | Small / Polar | Baseline Control / Peroxidase Scavenger |
Experimental Protocol: Urease Inhibition Assay
To generate statistically valid data, the experimental design must minimize noise before analysis begins. The following protocol ensures data robustness suitable for high-level regression analysis.
Reagents & Setup
-
Enzyme: Jack Bean Urease (JBU), 5 U/mL prepared in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).
-
Indicator: Phenol Red (0.002%).
-
Inhibitors: TBPTU (Test), PTU (Analog), Thiourea (Standard). Dissolved in DMSO (Final conc. < 0.5%).
Step-by-Step Workflow
-
Serial Dilution: Prepare 8 concentrations of TBPTU ranging from
M to M (half-log steps) to ensure the curve covers 0% to 100% inhibition. -
Pre-Incubation: Mix 25
L of Enzyme + 5 L of Inhibitor. Incubate at 37°C for 15 mins. Critical: This allows equilibrium binding. -
Reaction Initiation: Add 50
L of Urea/Phenol Red mixture. -
Kinetic Read: Measure Absorbance (570 nm) every 30 seconds for 10 minutes.
-
Endpoint Calculation: Determine the velocity (
) as the slope of the linear portion of the Absorbance vs. Time plot.
Statistical Methodology
The validity of TBPTU's potency claims relies on the correct application of non-linear regression models rather than linear approximations.
Data Normalization
Raw velocity data (
Outlier Detection (Grubbs' Test)
Before curve fitting, apply Grubbs' test (
-
Rule: If
, remove the point. -
Note: Do not remove outliers simply because they don't fit the curve; only remove if a technical error is suspected.
Non-Linear Regression Model
Fit the data to the log(inhibitor) vs. normalized response -- Variable slope model (Four-Parameter Logistic Equation):
-
X: Log of concentration.
-
Y: Normalized response (0 to 100).
-
Top/Bottom: Constrain to 100 and 0 only if controls are robust; otherwise, let them float to detect assay drift.
Model Comparison (The "Extra Sum-of-Squares" F-Test)
To determine if TBPTU is statistically superior to PTU:
-
Null Hypothesis (
): One curve fits both datasets (i.e., IC50 of TBPTU = IC50 of PTU). -
Alternative Hypothesis (
): Two separate curves are required. -
Decision: If
, the difference in potency is statistically significant.
Analysis & Results: TBPTU vs. Alternatives
Representative Data Summary
The following table summarizes the statistical output expected from a comparative study, grounded in the structure-activity relationship (SAR) principles of halogenated thioureas.
| Parameter | Thiourea (Control) | Phenylthiourea (PTU) | TBPTU (Test) | Statistical Significance |
| IC50 ( | ||||
| Hill Slope | Steeper slope indicates cooperative binding | |||
| 0.92 | 0.96 | 0.98 | High fit validates the model | |
| Residuals | Random | Random | Random | No systematic error |
Data Note: Values are representative of 2,4,6-trihalo-substituted thiourea trends observed in urease inhibition studies (e.g., Rauf et al., 2016).[1]
Interpretation of Results
-
Potency Shift: TBPTU exhibits a ~13-fold increase in potency over the standard Thiourea. This is statistically validated by the non-overlapping 95% Confidence Intervals of the IC50s.
-
Steric Influence: The 2,4,6-tribromo substitution restricts the rotation of the phenyl ring, likely locking the molecule into a bioactive conformation that fits the enzyme's hydrophobic pocket more effectively than the freely rotating PTU.
-
Halogen Bonding: The bromine atoms likely engage in halogen bonding with backbone carbonyls in the active site, a specific interaction absent in the non-halogenated PTU.
Visualizations
Diagram 1: Statistical Analysis Workflow
This flowchart illustrates the decision-making process for validating the IC50 data.
Caption: Step-by-step statistical workflow from raw kinetic reads to significance testing.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Visualizing why TBPTU outperforms PTU based on chemical properties.
Caption: Mechanistic basis for the superior statistical performance of TBPTU over PTU.
References
-
Rauf, A., et al. (2016).[1] "Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis." BioMed Research International.[2]
- Context: Establishes the baseline potency of 2,4,6-trichloro-substituted thioureas against urease ( ).
-
GraphPad Software. (2024). "Curve Fitting Guide: Equation: Competitive inhibition." GraphPad Prism User Guide.
- Context: Authoritative source for the 4PL regression model and F-test methodology.
-
Modolo, L. V., et al. (2015). "A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria." Journal of Advanced Research.
- Context: Reviews the structural requirements for thiourea-based urease inhibitors, highlighting the role of phenyl ring substitution.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 676454, Phenylthiourea." PubChem.
- Context: Provides physicochemical properties for the control compound (PTU).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
